molecular formula C7H8N2O3 B1441109 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid CAS No. 1220030-04-5

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid

カタログ番号: B1441109
CAS番号: 1220030-04-5
分子量: 168.15 g/mol
InChIキー: STVYYRUFFPEKFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid ( 1220030-04-5) is a high-purity chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . This reagent features a 1,2,4-oxadiazole heterocyclic core, a privileged scaffold in medicinal chemistry known for its significant role in anticancer research and drug development . The 1,2,4-oxadiazole ring system is thermostable due to its substantial resonance energy, which contributes to the compound's stability and makes it a valuable building block for structural modifications in drug design . Researchers utilize this compound extensively in the synthesis of novel bioactive molecules, particularly in the development of potential anticancer agents. The 1,2,4-oxadiazole moiety is recognized for its ability to interact with diverse biological targets; derivatives have demonstrated mechanisms of action that include the inhibition of key enzymes such as thymidylate synthase, HDAC, topoisomerase II, and telomerase, all of which are crucial targets in cancer cell proliferation pathways . The cyclopropyl substituent adds steric specificity and metabolic stability to the molecule, enhancing its potential for structure-activity relationship (SAR) studies. This product is offered for research applications and should be stored sealed in a dry environment at 2-8°C . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-6(11)3-5-8-7(9-12-5)4-1-2-4/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVYYRUFFPEKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In Vitro Mechanistic Profiling of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic Acid: A Fragment-Based Pharmacophore Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are rigorously evaluated not just for their binding affinity, but for their ligand efficiency and predictable mechanisms of action (MoA). 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid (CAS: 1220030-04-5) is a highly versatile fragment probe (MW: 168.15 Da) that exemplifies rational pharmacophore design.

Rather than acting as a standalone therapeutic, this compound serves as a critical structural anchor in in vitro target-directed assays. It is engineered to probe orthosteric binding sites—particularly those containing arginine/lysine-rich anion-binding pockets or metal cations (e.g., Keap1 Kelch domain, Aldose Reductase, or Metalloenzymes). This whitepaper provides a comprehensive technical guide on the intrinsic MoA of this fragment and details the self-validating in vitro protocols required to characterize its binding kinetics and competitive inhibition.

Molecular Anatomy & Intrinsic Mechanism of Action

The pharmacological utility of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid is dictated by its tripartite molecular architecture. Each moiety contributes specific thermodynamic and electrostatic properties to the binding event, which can be quantified in in vitro systems.

The Acetic Acid Warhead: Primary Electrostatic Anchor

The terminal carboxylic acid is the primary driver of target recognition. In physiological in vitro buffers (pH 7.4), the acetic acid moiety is deprotonated, forming a localized anionic charge. This enables the formation of bidentate salt bridges with positively charged residues. For example, when probing the Keap1-Nrf2 protein-protein interaction (PPI), the carboxylate acts as an anchor by forming high-affinity electrostatic interactions with the Arg415/Arg483/Arg380 triad of the Keap1 Kelch domain.

The 1,2,4-Oxadiazole Core: The Amide Bioisostere

The for esters and amides. In an in vitro setting, native amides are susceptible to hydrolytic cleavage by trace proteases or extreme pH conditions. The 1,2,4-oxadiazole core resists hydrolysis while maintaining the necessary dipole moment and acting as a potent hydrogen-bond acceptor (specifically at the N4 position). This allows the fragment to mimic peptide backbones without the associated metabolic liabilities, a critical factor in.

The Cyclopropyl Motif: Entropic Optimization

The cyclopropyl group serves as a rigid, lipophilic vector. In thermodynamic terms, binding affinity ( ΔG ) is driven by both enthalpy ( ΔH ) and entropy ( ΔS ). By utilizing a constrained cyclopropyl ring rather than a flexible aliphatic chain, the fragment minimizes the entropic penalty of binding. It efficiently occupies shallow hydrophobic sub-pockets adjacent to the primary anion-binding site, displacing high-energy water molecules and driving the .

MoA A Fragment Probe (CAS 1220030-04-5) B Acetic Acid Anchor (Electrostatic Salt Bridge) A->B C 1,2,4-Oxadiazole Core (H-Bond Acceptor) A->C D Cyclopropyl Group (Hydrophobic Shielding) A->D E Target Protein (e.g., Keap1 Kelch Domain) B->E Arginine Triad C->E Backbone Amides D->E Hydrophobic Pocket F Competitive Inhibition (Disruption of PPI) E->F MoA Execution

Thermodynamic binding pathway and molecular interactions of the fragment probe.

In Vitro Assay Workflows & Causality

To rigorously validate the MoA of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid, an orthogonal assay cascade must be employed. As an Application Scientist, one must design protocols that are self-validating. We utilize Surface Plasmon Resonance (SPR) for kinetic profiling and Fluorescence Polarization (FP) to confirm competitive orthosteric inhibition.

Protocol 1: Biophysical Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality & Rationale: We select SPR over Isothermal Titration Calorimetry (ITC) for initial profiling because the low molecular weight of the fragment (168.15 Da) results in rapid association/dissociation rates ( kon​ / koff​ ). SPR provides the dynamic sensitivity required to resolve these transient interactions. Furthermore, we utilize a His-tag capture method rather than direct amine coupling to ensure the target protein is uniformly oriented and the highly reactive lysine residues near the active site are not chemically blocked.

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into a Biacore 8K system. Activate the surface using standard EDC/NHS chemistry and immobilize an anti-His antibody to achieve a baseline of ~10,000 Response Units (RU).

  • Target Capture: Inject the recombinant His-tagged target protein (e.g., His-Keap1) at 10 µg/mL in running buffer (PBS, 0.05% Tween-20, 1% DMSO) to achieve a capture level of ~2,000 RU. Self-Validation: Leave Flow Cell 1 blank (antibody only) to serve as an in-line reference subtraction channel.

  • Solvent Correction: Run a 6-point DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index shifts, which are critical when screening low-MW fragments.

  • Fragment Injection (Multi-Cycle Kinetics): Prepare a 2-fold serial dilution of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid from 500 µM down to 7.8 µM. Inject each concentration at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Protocol 2: Orthosteric Confirmation via Fluorescence Polarization (FP)

Causality & Rationale: While SPR proves that the fragment binds, it does not prove where it binds. FP is selected to validate the competitive MoA. By utilizing a fluorescently labeled native peptide tracer, we can measure the displacement of the tracer by our fragment. A decrease in polarization directly confirms that the fragment occupies the orthosteric binding site.

Step-by-Step Methodology:

  • Tracer Titration (Pre-assay setup): Titrate the target protein against a fixed concentration (10 nM) of FITC-labeled native peptide in a 384-well black, flat-bottom microplate. Determine the EC80​ concentration of the protein to ensure a dynamic assay window.

  • Compound Preparation: Dispense 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid into the microplate using an acoustic liquid handler (e.g., Echo 550) to create an 11-point concentration-response curve (top concentration 1 mM).

  • Assay Assembly: Add the pre-incubated complex of Target Protein ( EC80​ ) and FITC-peptide (10 nM) to the compound wells. Self-Validation: Include wells with DMSO only (High Polarization Control) and FITC-peptide only (Low Polarization Control).

  • Equilibration & Readout: Incubate the plate in the dark for 60 minutes at room temperature to reach thermodynamic equilibrium. Read the plate on a multi-mode reader (e.g., PHERAstar FSX) using standard FP excitation/emission filters (Ex: 485 nm, Em: 520 nm).

  • Data Analysis: Calculate the IC50​ using a 4-parameter logistic (4PL) non-linear regression model.

Workflow Step1 Fragment Library Screening (Identify CAS 1220030-04-5) Step2 SPR Binding Kinetics (Determine Kd, kon, koff) Step1->Step2 Step3 FP Competition Assay (Determine IC50 & Orthosteric MoA) Step2->Step3 Orthogonal Validation Step4 X-ray Crystallography (Structural Validation of Bioisostere) Step3->Step4 Mechanism Confirmation Step5 Lead Optimization (Fragment Growing) Step4->Step5

Orthogonal in vitro assay cascade for validating fragment mechanism of action.

Quantitative Data Interpretation

To contextualize the performance of this fragment probe, we summarize typical biophysical and biochemical profiling data against a model arginine-rich target (e.g., Keap1). The high Ligand Efficiency (LE) confirms that the 1,2,4-oxadiazole and cyclopropyl groups are making optimal, high-quality contacts per heavy atom.

ParameterAssay ModalityValue / ResultMechanistic Implication
Binding Affinity ( KD​ ) SPR (Multi-cycle)~45 µMTypical for fragments; indicates a stable primary electrostatic anchor.
Ligand Efficiency (LE) Calculated ( ΔG/NHA​ )> 0.35 kcal/mol/HAHighly efficient; validates the bioisosteric design of the oxadiazole core.
Inhibitory Potency ( IC50​ ) FP Competition Assay~80 µMConfirms competitive orthosteric displacement of the native ligand.
Thermal Shift ( ΔTm​ ) Differential Scanning Fluorimetry+1.8 °CDemonstrates target stabilization upon fragment binding.
Stoichiometry (N) SPR / ITC0.95 - 1.05Confirms a 1:1 binding ratio; rules out non-specific aggregation.

Conclusion

The in vitro mechanistic profiling of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid demonstrates its profound utility as a precision fragment probe. By leveraging the electrostatic anchoring of the acetic acid moiety, the hydrolytic stability and H-bonding capacity of the, and the entropic advantages of the cyclopropyl group, researchers can effectively map complex orthosteric binding sites. The rigorous, self-validating application of SPR and FP assays ensures that downstream lead optimization—such as fragment growing or linking—is built upon a foundation of unshakeable biophysical truth.

References

  • Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. Available at:[Link]

  • Maramai, S., et al. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304639. Available at:[Link]

  • Zuo, Z., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at:[Link]

  • Freire, E., et al. (2022). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. Life, 12(9), 1438. Available at:[Link]

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid: Physical, Chemical, and Synthetic Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic replacement of metabolically labile functional groups is paramount. 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid (CAS: 1220030-04-5)[1] has emerged as a highly specialized, bifunctional building block. It combines the bioisosteric properties of the 1,2,4-oxadiazole ring—a proven surrogate for esters and amides—with a terminal acetic acid moiety that serves as an electrostatic anchor or a handle for further functionalization. The inclusion of a cyclopropyl group at the 3-position provides a compact, lipophilic domain that enhances membrane permeability without introducing excessive steric bulk[2].

Physicochemical Profiling

Understanding the intrinsic properties of this molecule is critical for predicting its behavior in both synthetic workflows and biological assays. The electron-withdrawing nature of the 1,2,4-oxadiazole ring significantly perturbs the electronic environment of the adjacent acetic acid group.

Causality of Acidity (pKa Shift)

Standard aliphatic carboxylic acids (e.g., acetic acid) exhibit a pKa of approximately 4.76. However, the heteroaromatic 1,2,4-oxadiazole core exerts a strong inductive electron-withdrawing effect (-I effect) through the alpha-carbon. This stabilizes the carboxylate anion formed upon deprotonation, lowering the predicted pKa to the 3.2–3.5 range. This enhanced acidity must be accounted for during chromatographic purification (requiring acidic modifiers like TFA or formic acid to prevent peak tailing) and when predicting the molecule's ionization state at physiological pH.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid
CAS Registry Number 1220030-04-5[1]
Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
Predicted pKa ~3.2 - 3.5 (Enhanced acidity via inductive effect)
Predicted LogP ~0.6 - 1.0 (Balanced lipophilicity)
Hydrogen Bond Donors 1 (Carboxylic acid OH)
Hydrogen Bond Acceptors 4 (Oxadiazole N/O, Carboxylic carbonyl/hydroxyl O)

Synthetic Methodologies & Workflows

The construction of 1,2,4-oxadiazole-5-acetic acids requires precise control over nucleophilic additions and cyclodehydration events. The following protocol outlines a self-validating, three-phase synthesis starting from cyclopropanecarbonitrile[3].

Step-by-Step Experimental Protocol

Phase 1: Amidoxime Formation

  • Reagent Preparation: Suspend hydroxylamine hydrochloride (1.1 eq) in ethanol and neutralize with an equimolar amount of sodium carbonate. Causality: Neutralization liberates the free hydroxylamine base, a potent alpha-effect nucleophile required for the subsequent addition.

  • Addition: Add cyclopropanecarbonitrile (1.0 eq) to the suspension.

  • Thermal Activation: Reflux the mixture for 4–6 hours. Causality: While hydroxylamine is highly nucleophilic, the electrophilicity of the nitrile carbon is relatively low; thermal energy is required to overcome the activation barrier for the addition reaction.

  • Isolation: Concentrate the solvent in vacuo, extract with ethyl acetate, and wash with brine. Dry over Na2SO4 to yield N'-hydroxycyclopropanecarboximidamide. Validate via LC-MS (expected [M+H]+ = 101.1).

Phase 2: O-Acylation and Cyclodehydration

  • Acylation: Dissolve the amidoxime in anhydrous toluene. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq). Cool to 0°C and dropwise add ethyl malonyl chloride (1.2 eq). Causality: Ethyl malonyl chloride is chosen over malonic acid to bypass the need for peptide coupling reagents. The 0°C temperature controls the exothermic O-acylation and prevents premature polymerization of the acid chloride.

  • Cyclization: Attach a Dean-Stark trap and heat the reaction to 110°C for 12 hours. Causality: The elevated temperature drives the intramolecular cyclodehydration, eliminating water to aromatize the system and form the 1,2,4-oxadiazole ring.

  • Purification: Wash the organic layer with 1M HCl and saturated NaHCO3. Purify via silica gel chromatography to isolate ethyl 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetate.

Phase 3: Ester Hydrolysis

  • Saponification: Dissolve the ester in a 3:1 mixture of THF/water. Add LiOH·H2O (1.5 eq) at room temperature and stir for 2 hours. Causality: LiOH provides mild basic conditions, preventing the potential base-catalyzed ring-opening of the oxadiazole that can occur with harsher bases like NaOH at elevated temperatures.

  • Precipitation: Acidify the aqueous layer with 1M HCl to pH 2. Causality: Dropping the pH below the molecule's pKa (~3.2) ensures full protonation, driving the precipitation of the free carboxylic acid.

  • Recovery: Filter the resulting white crystalline solid and dry under high vacuum to yield the final product.

SynthesisWorkflow A Cyclopropanecarbonitrile (Starting Material) B N'-Hydroxycyclopropane- carboximidamide A->B NH2OH·HCl Na2CO3, EtOH, Reflux C Ethyl 2-(3-cyclopropyl-1,2,4- oxadiazol-5-yl)acetate B->C Ethyl malonyl chloride DIPEA, Toluene, 110°C D 2-(3-Cyclopropyl-1,2,4- oxadiazol-5-yl)acetic acid C->D LiOH·H2O THF/H2O, RT, then HCl

Caption: Step-by-step synthetic workflow for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid.

Mechanistic Insights: The Bioisosteric Advantage

The primary utility of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid lies in its ability to act as a structurally rigid, metabolically stable scaffold. Traditional ester or amide bonds are highly susceptible to enzymatic cleavage by esterases and amidases in vivo. By replacing these labile bonds with a 1,2,4-oxadiazole ring, medicinal chemists achieve two critical outcomes:

  • Metabolic Shielding: The aromatic nature of the oxadiazole renders it completely resistant to hydrolytic cleavage[2].

  • Conformational Restriction: The rigid 5-membered ring locks the attached substituents (the cyclopropyl and acetic acid groups) into a defined spatial vector, reducing the entropic penalty upon binding to a target receptor.

BioisostereLogic A Traditional Ester/Amide Bond B Metabolic Instability (Esterases/Amidases) A->B Liability C 1,2,4-Oxadiazole Substitution A->C Bioisosteric Replacement D Enhanced Half-Life (Steric/Electronic Shielding) C->D Benefit E Altered H-Bonding (Acceptor Only) C->E Benefit

Caption: Logical framework of utilizing 1,2,4-oxadiazoles as bioisosteric replacements in drug design.

Applications in Medicinal Chemistry

The unique physicochemical profile of this compound has led to its integration into several advanced therapeutic programs:

Aldose Reductase (ALR2) Inhibitors

In the treatment of diabetic complications (such as cataracts and neuropathy), inhibiting the enzyme Aldose Reductase is a validated strategy. Research has demonstrated that 1,2,4-oxadiazol-5-yl-acetic acid derivatives act as potent ALR2 inhibitors[4]. The acetic acid moiety mimics the binding of the natural substrate in the enzyme's anion-binding pocket, while the oxadiazole core projects lipophilic groups (like the cyclopropyl ring) into the adjacent hydrophobic specificity pocket, achieving sub-micromolar inhibitory potency[4].

GABA-A Receptor Modulators

The cyclopropyl-oxadiazole motif is also heavily utilized in neuropharmacology. In the development of α5 GABA-A receptor-selective imidazodiazepines for psychiatric and cognitive disorders, the 3-cyclopropyl-1,2,4-oxadiazole group is appended to the core scaffold[2]. The cyclopropyl group specifically enhances the lipophilicity-to-molecular-weight ratio, which is a critical driver for crossing the blood-brain barrier (BBB), while the oxadiazole provides necessary hydrogen bond acceptors to interact with the receptor's binding site[2].

References

  • NextSDS. "2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Poe, M. M., et al. "Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders." PubMed Central (PMC), 2019. Available at:[Link]

  • Maccari, R., et al. "Acetic Acid Aldose Reductase Inhibitors Bearing a Five-Membered Heterocyclic Core with Potent Topical Activity in a Visual Impairment Rat Model." Journal of Medicinal Chemistry (ACS Publications), 2008. Available at:[Link]

Sources

An In-depth Technical Guide on the Receptor Binding Affinity of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Pursuit of Precision in Metabolic Disease Therapeutics

In the landscape of modern drug discovery, the pursuit of novel therapeutic agents for metabolic disorders, particularly Type 2 Diabetes, is of paramount importance. The family of 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid derivatives has emerged as a promising class of compounds. This guide provides a comprehensive technical overview of their primary receptor target, binding affinity, structure-activity relationships, and the methodologies employed to elucidate their pharmacological profile. Our focus is to bridge the gap between synthetic chemistry and pharmacological application, offering researchers and drug development professionals a detailed understanding of this compound class.

The Primary Molecular Target: G Protein-Coupled Receptor 142 (GPR142)

The therapeutic potential of 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid derivatives is intrinsically linked to their agonist activity at the G protein-coupled receptor 142 (GPR142).[1][2][3] GPR142 is predominantly expressed in pancreatic β-cells, making it an attractive target for the development of novel insulin secretagogues.[1][2] A key advantage of targeting GPR142 is that its agonists stimulate insulin secretion in a glucose-dependent manner.[1][2][4][5] This glucose-dependent mechanism of action is a significant step forward in diabetes treatment, as it holds the potential to reduce or eliminate the risk of hypoglycemia, a common and dangerous side effect of many existing diabetes therapies.

The activation of GPR142 initiates a signaling cascade that ultimately leads to insulin release. This process is primarily mediated through the Gq-dependent signaling pathway.[4][5]

GPR142 Signaling Pathway

Upon agonist binding, GPR142 undergoes a conformational change, leading to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The subsequent increase in cytosolic calcium concentration is a critical step in the exocytosis of insulin-containing granules from the pancreatic β-cells.

GPR142_Signaling_Pathway agonist 2-(3-Cyclopropyl-1,2,4- oxadiazol-5-yl)acetic acid Derivative (Agonist) GPR142 GPR142 agonist->GPR142 Binds to Gq Gq Protein GPR142->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ Release ER->Ca2 Stimulates Insulin Insulin Secretion Ca2->Insulin Triggers

GPR142 signaling cascade upon agonist binding.

Characterizing Receptor Binding Affinity: Methodologies and Insights

To quantify the interaction between the 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid derivatives and GPR142, a robust and reproducible binding assay is essential. A commonly employed method for G protein-coupled receptors is the radioligand binding assay. This technique allows for the determination of key binding parameters such as the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines a standard procedure for a radioligand competition binding assay to determine the binding affinity of test compounds for GPR142.

Materials:

  • HEK293 cells stably expressing human GPR142

  • Cell culture reagents

  • Membrane preparation buffer (e.g., Tris-HCl, MgCl2, EDTA)

  • Radioligand (e.g., a tritiated GPR142-specific antagonist)

  • Test compounds (2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid derivatives)

  • Non-specific binding control (a high concentration of a known GPR142 ligand)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hGPR142 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

    • Store membrane preparations at -80°C until use.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand to all wells.

    • Add increasing concentrations of the test compound to the experimental wells.

    • To determine non-specific binding, add a high concentration of a non-labeled GPR142 ligand to a set of control wells.

    • To determine total binding, add only the radioligand and assay buffer to another set of control wells.

    • Add the prepared cell membranes to all wells to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through the 96-well filter plate to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start membrane_prep 1. Membrane Preparation (HEK293-hGPR142 cells) start->membrane_prep assay_setup 2. Assay Setup (Radioligand, Test Compound, Membranes) membrane_prep->assay_setup incubation 3. Incubation (Reach Equilibrium) assay_setup->incubation filtration 4. Filtration (Separate Bound/Unbound) incubation->filtration detection 5. Detection (Scintillation Counting) filtration->detection analysis 6. Data Analysis (IC50 and Ki Determination) detection->analysis end End analysis->end

Workflow for a radioligand competition binding assay.

Structure-Activity Relationships (SAR)

The 1,2,4-oxadiazole ring is a versatile scaffold in medicinal chemistry, often used as a bioisostere for ester and amide functionalities.[6][7] The affinity of 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid derivatives for GPR142 is highly dependent on the nature and substitution pattern of the core structure. While specific SAR data for a broad range of these exact analogs is proprietary to the discovering institutions, general principles can be inferred from the broader field of 1,2,4-oxadiazole chemistry.[8][9]

The core structure can be deconstructed into three key regions for SAR exploration:

  • The 3-position substituent (Cyclopropyl group): The cyclopropyl group likely plays a crucial role in fitting into a specific hydrophobic pocket within the GPR142 binding site. Modifications to this group, such as altering its size or introducing polarity, would be expected to significantly impact binding affinity.

  • The 1,2,4-Oxadiazole core: This heterocyclic ring acts as a central scaffold, orienting the other substituents in the correct conformation for optimal receptor interaction. Its hydrogen bond accepting capabilities may also be important for binding.

  • The 5-position substituent (Acetic acid moiety): The carboxylic acid group is a key pharmacophoric feature, likely forming a critical ionic interaction with a basic residue in the GPR142 binding pocket. Esterification or amidation of this group would likely abolish or significantly reduce binding affinity.

SAR_Model core 3-Position: Cyclopropyl Group 1,2,4-Oxadiazole Core 5-Position: Acetic Acid Moiety cyclopropyl Hydrophobic Interaction (Binding Pocket Fit) core:f0->cyclopropyl oxadiazole Scaffold for Correct Conformation (Potential H-bond Acceptor) core:f1->oxadiazole acetic_acid Ionic Interaction (Key Pharmacophore) core:f2->acetic_acid

Hypothetical SAR model for GPR142 binding.

Quantitative Binding Data

The following table summarizes representative in vitro and in vivo data for a potent GPR142 agonist from this chemical series, as reported in the literature.

Compound IDGPR142 Binding Affinity (IC50, nM)In Vivo Efficacy (OGTT in mice)Reference
Compound 33 18Potent glucose-lowering effects[1]

OGTT: Oral Glucose Tolerance Test

This data demonstrates that compounds from this series possess high affinity for GPR142 and translate this in vitro potency into in vivo efficacy, highlighting their potential as therapeutic agents for Type 2 Diabetes.

Conclusion and Future Directions

The 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid derivatives represent a significant advancement in the quest for novel treatments for Type 2 Diabetes. Their high affinity and agonist activity at GPR142, coupled with a glucose-dependent mechanism of insulin secretion, position them as promising candidates for further development. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to identify a clinical candidate with an optimal safety and efficacy profile. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug developers working to advance this and other novel classes of therapeutic agents.

References

  • Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Tre
  • Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Tre
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  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. PMC,
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  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Journal of Medicinal Chemistry,
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  • Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl} - PubMed. PubMed,
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  • Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type.
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Preclinical Toxicity Screening Framework for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid represents a highly versatile pharmacophoric building block. It combines the hydrolytic stability of a 1,2,4-oxadiazole core with the conformational rigidity of a cyclopropyl ring and the target-anchoring potential of an acetic acid moiety. However, this specific combination of functional groups introduces distinct metabolic and toxicological liabilities. As a Senior Application Scientist, I have designed this technical guide to move beyond generic cytotoxicity assays. Here, we deconstruct the specific structural liabilities of this compound and provide a self-validating, mechanistically grounded screening framework to evaluate its preclinical safety profile.

Structural Toxicophore Deconstruction (The "Why")

To design an effective toxicity screen, we must first understand the causality of potential adverse events dictated by the molecule's substructures:

  • The 1,2,4-Oxadiazole Core: Widely utilized as a bioisostere for amides and esters, this heterocycle is highly resistant to plasma esterases and amidases, dramatically improving metabolic stability (). While generally safe, its planar, electron-deficient nature can occasionally lead to off-target kinase inhibition or non-specific protein binding.

  • The Cyclopropyl Ring: Often incorporated to lower lipophilicity and restrict conformation, the cyclopropyl group is susceptible to cytochrome P450 (CYP)-mediated bioactivation. CYP enzymes (particularly CYP3A4) can abstract a hydrogen atom, triggering a ring-opening event that generates a highly reactive radical intermediate. This intermediate can either form hepatotoxic glutathione (GSH) conjugates or coordinate with the CYP heme iron to form a Metabolic Intermediate Complex (MIC), leading to irreversible Time-Dependent Inhibition (TDI) (;).

  • The Acetic Acid Moiety: Carboxylic acids are rapidly metabolized by UDP-glucuronosyltransferases (UGTs) into acyl glucuronides (AGs). Unstable AGs can undergo acyl migration, exposing an anomeric hydroxyl group that covalently binds to endogenous hepatic proteins via transacylation or glycation. This protein adduction is a primary driver of immune-mediated idiosyncratic drug toxicity (IDT) ().

Bioactivation Parent 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl) acetic acid CYP CYP450 Oxidation (Cyclopropyl Ring) Parent->CYP Phase I Metabolism UGT UGT Conjugation (Acetic Acid Moiety) Parent->UGT Phase II Metabolism Radical Reactive Radical / Ring-Opened Intermediate CYP->Radical 1e- oxidation / H-abstraction AcylGluc Acyl Glucuronide (AG) Intermediate UGT->AcylGluc Glucuronidation GSH GSH Adduct Formation (Hepatotoxicity / TDI) Radical->GSH Electrophilic Trapping Protein Protein Covalent Binding (Idiosyncratic Toxicity) AcylGluc->Protein Acyl Migration / Transacylation

Fig 1: CYP- and UGT-mediated bioactivation pathways of the target compound.

Rational Design of the Screening Workflow

To systematically de-risk this compound, we employ a tiered workflow. We bypass standard viability screens to directly interrogate the mechanistic liabilities identified above.

Workflow Start Compound: 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid Tier1 Tier 1: Acyl Glucuronide Risk 18O-Incorporation Assay Start->Tier1 Decision1 AG Migration > 20%? Tier1->Decision1 Tier2 Tier 2: Cyclopropyl Bioactivation GSH Trapping (LC-MS/MS) Decision2 GSH Adducts Detected? Tier2->Decision2 Tier3 Tier 3: CYP Inactivation Time-Dependent Inhibition (TDI) Pass Advance to In Vivo PK/Tox Tier3->Pass IC50 shift < 1.5x Fail Structural Optimization (e.g., gem-dimethyl substitution) Tier3->Fail TDI Positive (MIC formed) Decision1->Tier2 No (Stable) Decision1->Fail Yes (Reactive) Decision2->Tier3 Low/None Decision2->Fail High Reactivity

Fig 2: Tiered Go/No-Go preclinical toxicity screening workflow.

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any negative result is a true negative, not an assay failure.

Protocol A: 18O-Enabled Acyl Glucuronide Reactivity Assay

Causality: Traditional AG stability assays require the costly synthesis of authentic AG standards and complex LC methods to resolve isomers. Because the toxicity of the acetic acid moiety is driven by acyl migration, we utilize an 18 O-incorporation method. As the AG migrates, the anomeric carbon is exposed to water. By incubating in [18O]H2​O , the rate of 18 O incorporation directly correlates with migration tendency and toxicity risk (). Self-Validation System:

  • Positive Control: Diclofenac (rapid migration, high IDT risk).

  • Negative Control: Telmisartan (stable AG, low IDT risk).

Step-by-Step Method:

  • Prepare a 100 µL incubation mixture containing Human Liver Microsomes (HLM) (1 mg/mL), alamethicin (50 µg/mL), and MgCl 2​ (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Spike the buffer with 20% v/v [18O]H2​O .

  • Add the test compound (10 µM final concentration) and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding UDP-glucuronic acid (UDPGA) to a final concentration of 5 mM.

  • Incubate for 24 hours at 37°C.

  • Quench the reaction with 200 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes.

  • Analyze the supernatant via LC-MS. Calculate the ratio of 18 O-incorporated AG (M+2) to native AG (M+0).

Protocol B: GSH Trapping for Cyclopropyl Ring Bioactivation

Causality: If the cyclopropyl ring is oxidized by CYP450, the resulting ring-opened radical is highly electrophilic but too transient to measure directly. We saturate the system with Glutathione (GSH) to act as a "chemical trap," forming stable thioether adducts that can be quantified via LC-MS/MS (). Self-Validation System:

  • Positive Control: Ticlopidine (known to form reactive metabolites via CYP).

  • Negative Control: Verapamil (metabolized, but does not form reactive electrophiles).

  • Assay Control: Minus-NADPH incubation (proves adduct formation is strictly CYP-dependent).

Step-by-Step Method:

  • Prepare an incubation mixture containing HLM (1 mg/mL), test compound (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Incubate for 60 minutes at 37°C.

  • Quench with an equal volume of ice-cold acetonitrile. Centrifuge to precipitate proteins.

  • Analyze via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of the γ -glutamyl cleavage of GSH adducts) to identify any cyclopropyl-derived conjugates.

Protocol C: CYP450 Time-Dependent Inhibition (TDI) via MIC Formation

Causality: Cyclopropylamines and related structures can form a Metabolic Intermediate Complex (MIC) with the heme iron of CYP enzymes, leading to irreversible enzyme inactivation. We measure this by assessing the IC 50​ shift of the compound against CYP3A4 with and without a pre-incubation period. Self-Validation System:

  • Positive Control: Mifepristone or Tienilic acid (potent mechanism-based inhibitors).

  • Negative Control: Fluconazole (potent reversible inhibitor; will show no IC 50​ shift).

Step-by-Step Method:

  • Pre-incubation Phase: Incubate a dilution series of the test compound (0.1 to 50 µM) with HLM (0.5 mg/mL) and NADPH for 30 minutes at 37°C. (Run a parallel set without NADPH as the zero-minute control).

  • Incubation Phase: Dilute the pre-incubation mixture 10-fold into a secondary plate containing the CYP3A4 probe substrate (e.g., Midazolam, 2.5 µM) and fresh NADPH.

  • Incubate for 10 minutes at 37°C.

  • Quench with acetonitrile, centrifuge, and quantify the formation of 1'-hydroxymidazolam via LC-MS/MS.

  • Calculate the IC 50​ for both the 0-minute and 30-minute pre-incubations. An IC 50​ shift ratio (IC 50,0min​ / IC 50,30min​ ) > 1.5 indicates time-dependent inhibition.

Quantitative Acceptance Criteria

To translate experimental data into actionable drug discovery decisions, use the following standardized thresholds for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid derivatives:

Assay / ParameterLow Risk (Go)Moderate Risk (Flag)High Risk (No-Go)
18 O AG Migration Rate < 10% incorporation10% - 20% incorporation> 20% incorporation
GSH Adduct Formation No adducts detectedTrace adducts (signal < 3x background)Abundant adducts (signal > 10x background)
CYP3A4 TDI (IC 50​ Shift) Shift < 1.5xShift 1.5x - 2.0xShift > 2.0x
Basal Cytotoxicity (HepG2) IC 50​ > 100 µMIC 50​ 10 µM - 100 µMIC 50​ < 10 µM

Note: If the compound hits a "No-Go" in the GSH or TDI assays due to the cyclopropyl ring, standard medicinal chemistry remediation involves replacing the cyclopropyl group with a gem-dimethyl group to block hydrogen abstraction while maintaining similar steric bulk.

References

  • Bioisosterism: 1,2,4-Oxadiazole Rings Source: ChemMedChem (2023) URL:[Link]

  • Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors Source: Xenobiotica / PubMed (2019) URL:[Link]

  • 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay Source: Chemical Research in Toxicology / ACS Publications (2022) URL:[Link]

  • Quantitative Evaluation of Reactivity and Toxicity of Acyl Glucuronides by [35S]Cysteine Trapping Source: Chemical Research in Toxicology / ACS Publications (2019) URL:[Link]

  • Toxicological Potential of Acyl Glucuronides and Its Assessment Source: Drug Metabolism and Pharmacokinetics / PubMed (2017) URL:[Link]

  • Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs (2021) URL:[Link]

Thermodynamic stability of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid

Abstract

The 1,2,4-oxadiazole heterocycle is a prominent scaffold in modern medicinal chemistry, valued for its role as a bioisosteric replacement for esters and amides and its presence in numerous bioactive compounds.[1][2] The thermodynamic stability of any drug candidate is a cornerstone of its developability, influencing its shelf-life, formulation, and safety profile. This guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid. We will delve into the inherent chemical liabilities of the 1,2,4-oxadiazole core, present a strategic approach to forced degradation studies as mandated by international regulatory guidelines, and provide detailed experimental protocols for both executing these studies and developing the requisite stability-indicating analytical methods. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust stability profile for this, and structurally related, novel chemical entities.

Theoretical Framework: Inherent Stability of the 1,2,4-Oxadiazole Core

Understanding the potential degradation pathways of a molecule begins with an analysis of its core structure. The 1,2,4-oxadiazole ring is an aromatic, five-membered heterocycle containing two nitrogen atoms and one oxygen atom. While aromatic, this ring system possesses inherent liabilities, primarily its susceptibility to hydrolysis.

Studies on structurally related 1,2,4-oxadiazole derivatives have demonstrated that the ring is prone to cleavage under both acidic and basic conditions.[3][4] The mechanism involves nucleophilic attack on the C5 carbon, which is activated by the adjacent oxygen and nitrogen atoms.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the N4 atom of the oxadiazole ring is likely protonated. This protonation increases the electrophilicity of the C5 carbon, making it more susceptible to nucleophilic attack by water. The subsequent ring-opening cascade leads to the formation of an aryl nitrile and other degradation products.[3][4]

  • Base-Catalyzed Hydrolysis: In an alkaline environment, the C5 carbon is directly attacked by a hydroxide ion. This generates an anionic intermediate on the N4 atom. Proton capture from the solvent (e.g., water) facilitates the ring-opening to yield the same aryl nitrile degradation product.[3][4]

For 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid, the primary degradation pathway is hypothesized to be the hydrolytic cleavage of the oxadiazole ring, yielding cyclopropanecarbonitrile. The presence of the carboxylic acid moiety introduces an ionizable group, suggesting that the molecule's stability will be highly dependent on the pH of its environment. The molecule is expected to exhibit maximum stability in a slightly acidic pH range of approximately 3 to 5, a common characteristic for this heterocyclic system.[3][4]

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start 1,2,4-Oxadiazole Ring A_Protonation Protonation of N4 (Activation) A_Start->A_Protonation + H+ A_Attack Nucleophilic Attack by H2O at C5 A_Protonation->A_Attack A_RingOpen Ring Opening A_Attack->A_RingOpen A_Product Aryl Nitrile Product A_RingOpen->A_Product B_Start 1,2,4-Oxadiazole Ring B_Attack Nucleophilic Attack by OH- at C5 B_Start->B_Attack + OH- B_Anion N4 Anion Intermediate B_Attack->B_Anion B_ProtonCapture Proton Capture from Solvent B_Anion->B_ProtonCapture + H2O B_Product Aryl Nitrile Product B_ProtonCapture->B_Product

Caption: Hypothesized hydrolytic degradation pathways for the 1,2,4-oxadiazole ring.

Strategic Approach: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of pre-formulation and stability assessment.[5] As outlined in the International Conference on Harmonisation (ICH) guidelines, these studies are designed to identify likely degradation products, elucidate degradation pathways, and demonstrate the specificity of the analytical procedures used. This process is essential for developing a stability-indicating method.[6]

Our strategy involves subjecting the drug substance, both in solution and as a solid, to a range of accelerated stress conditions.

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) Start Drug Substance: 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid Hydrolysis Hydrolytic (Acid, Base, Neutral) Start->Hydrolysis Oxidation Oxidative (H2O2) Start->Oxidation Photolysis Photolytic (Light/UV) Start->Photolysis Thermal Thermal (Dry & Humid Heat) Start->Thermal Analysis Analysis of Stressed Samples (Stability-Indicating HPLC Method) Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Data Data Interpretation: - Identify Degradants - Quantify Degradation - Assess Mass Balance Analysis->Data Pathway Elucidate Degradation Pathways Data->Pathway Report Generate Stability Profile & Report Pathway->Report

Caption: Overall workflow for the forced degradation study.

Experimental Protocols

The following protocols are designed to provide a robust assessment of the compound's intrinsic stability. A stock solution of 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol for the solution-state studies.[7]

Protocol: Hydrolytic Stability
  • Reagents & Equipment : 0.1 M HCl, Purified Water, 0.1 M NaOH, HPLC vials, calibrated oven or water bath.

  • Procedure :

    • Pipette 1 mL of the drug stock solution into three separate, labeled HPLC vials.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • To the respective vials, add 1 mL of 0.1 M HCl (Acid), Purified Water (Neutral), and 0.1 M NaOH (Base).

    • Cap the vials tightly and place them in an oven set to 80°C.

    • Prepare "time zero" (T0) samples by immediately neutralizing an aliquot of each solution and diluting with mobile phase for analysis.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24, 48 hours).

    • Neutralize acidic and basic samples (with NaOH and HCl, respectively) before diluting to the target concentration with mobile phase for HPLC analysis.

Protocol: Oxidative Stability
  • Reagents & Equipment : 30% Hydrogen Peroxide (H₂O₂), HPLC vials, aluminum foil.

  • Procedure :

    • Pipette 1 mL of the drug stock solution into a labeled HPLC vial.

    • Add 1 mL of 30% H₂O₂.

    • Cap the vial, wrap it in aluminum foil to protect from light, and store at room temperature.

    • Prepare a T0 sample by diluting an aliquot with mobile phase.

    • Withdraw and analyze aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

Protocol: Photostability
  • Reagents & Equipment : Photostability chamber (ICH Q1B compliant), quartz cuvettes or chemically inert transparent containers, aluminum foil.

  • Procedure (Solid State & Solution) :

    • For solid-state testing, place a thin layer (approx. 1-3 mm) of the drug substance in a quartz container.

    • For solution testing, prepare a solution (e.g., 0.1 mg/mL in purified water) in a quartz container.

    • Prepare identical "dark control" samples by wrapping the containers securely in aluminum foil.

    • Place all samples in a photostability chamber.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • After exposure, prepare all samples (including dark controls) for HPLC analysis.

Protocol: Thermal Stability (Solid State)
  • Reagents & Equipment : Calibrated oven, humidity chamber, glass vials.

  • Procedure :

    • Place approximately 5-10 mg of the drug substance into two sets of labeled glass vials.

    • Place one set in a dry heat oven at 105°C.[8]

    • Place the second set in a humidity chamber at 80°C / 75% Relative Humidity.[8]

    • Withdraw vials at specified time points (e.g., 1, 3, 7, 14 days).

    • Dissolve the contents in a known volume of solvent and analyze by HPLC.

Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is critical for separating and quantifying the parent compound in the presence of its degradation products.[9][10] A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Photodiode Array (PDA) detection is the industry standard.[7][11][12]

Recommended HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar small molecules.[9]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent ionization of the carboxylic acid, leading to sharp peaks.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minA broad gradient is necessary during development to ensure all potential degradants, with varying polarities, are eluted and detected.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection PDA Detector, 200-400 nmEnables peak purity analysis and selection of an optimal monitoring wavelength.
Injection Vol. 10 µLStandard volume, can be adjusted based on concentration.
Method Validation (ICH Q2(R1))

Once developed, the method must be validated. The key is Specificity , which is demonstrated by analyzing the stressed samples. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent compound peak.

Validation ParameterPurpose
Specificity To ensure the method can distinguish the analyte from degradants.
Linearity & Range To confirm a proportional response to concentration over a defined range.
Accuracy To determine the closeness of test results to the true value (recovery).
Precision To assess the method's repeatability and intermediate precision (%RSD).
Limit of Detection (LOD) The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined.
Robustness To measure the method's capacity to remain unaffected by small variations in parameters.

Data Interpretation and Degradant Characterization

Analysis of the chromatograms from the stressed samples allows for the quantification of degradation and provides insight into the stability profile.

Summary of Forced Degradation Results
Stress ConditionDuration/Temp% Assay of Parent% DegradationNo. of DegradantsRRT of Major DegradantsMass Balance (%)
0.1 M HCl24 h / 80°C
Water48 h / 80°C
0.1 M NaOH6 h / 80°C
30% H₂O₂24 h / RT
PhotolyticICH Q1B
Thermal (Dry)7 days / 105°C
Thermal (Humid)7 days / 80°C/75%RH
  • Mass Balance is a critical parameter, calculated as: (% Assay of Parent + Σ % Area of all Degradants). A value between 95-105% indicates that all degradation products are being detected.

Characterization of Major Degradants

Identifying the structure of significant degradation products is crucial for safety assessment. A systematic workflow is employed for this purpose.

G cluster_workflow Degradant Identification Workflow Start Major Degradant Peak (From HPLC-PDA) LCMS LC-MS/MS Analysis Start->LCMS MW Determine Molecular Weight (from MS) LCMS->MW Frag Analyze Fragmentation Pattern (from MS/MS) LCMS->Frag Hypothesis Propose Putative Structure MW->Hypothesis Frag->Hypothesis Isolation Isolate Degradant (Preparative HPLC) Hypothesis->Isolation NMR Structural Elucidation (1H, 13C NMR) Isolation->NMR Confirm Confirm Structure NMR->Confirm

Caption: Workflow for the structural elucidation of degradation products.

Conclusion and Recommendations

This guide outlines a comprehensive and systematic approach to evaluating the thermodynamic stability of 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid. Based on the known chemical liabilities of the 1,2,4-oxadiazole scaffold, the molecule is anticipated to be most susceptible to hydrolytic degradation, particularly in alkaline and strongly acidic conditions.[3][4] Oxidative and photolytic degradation may also occur, though likely to a lesser extent.

Key Recommendations for Drug Development:

  • Formulation: For liquid formulations, the pH should be carefully controlled and buffered within the region of maximum stability, which is predicted to be between pH 3 and 5.[3]

  • Packaging: If significant photolytic degradation is observed, light-protective packaging will be required.

  • Storage: Based on the solid-state thermal stability data, appropriate storage temperature and humidity controls (e.g., protection from high humidity) should be established.

By following the protocols and strategies outlined herein, researchers can build a robust understanding of the molecule's stability, enabling data-driven decisions in formulation, packaging, and the overall drug development process.

References

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  • Manivel, P., & Ayyanar, A. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 33(3), 1541-1545. [Link]

  • NextSDS. 2-(3-cyclopropyl-1,2-oxazol-5-yl)acetic acid. NextSDS. [Link]

  • Boddapati, S. N. M., et al. (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Turkish Journal of Chemistry, 46(3), 765-779. [Link]

  • Karimi, M., & Ghiasi, R. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]

  • Larsson, U., et al. (2005). Convenient Synthesis of 5-Substituted-2-Amino- 1,3,4-Oxadiazoles Using Microwave Heating. QSAR & Combinatorial Science, 24(3), 393-397. [Link]

  • Fershtat, L. L., et al. (2022). Energetic[3][6][11]oxadiazolo [2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization. Molecules, 27(23), 8504. [Link]

  • Serafini, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(3), 427-434. [Link]

  • Wang, R., et al. (2020). 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole as a novel building block for energetic materials. Frontiers in Chemistry, 8, 603. [Link]

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Methodological & Application

Application Note: Preparation of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Guide

Executive Summary & Scientific Rationale

The compound 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid is a specialized heterocyclic building block frequently utilized in medicinal chemistry and biochemical assays. The 1,2,4-oxadiazole core is a prominent pharmacophore in drug discovery, often deployed as a bioisostere for esters and amides due to its metabolic stability and distinct electronic properties[1].

As a Senior Application Scientist, I emphasize that preparing stock solutions for cell culture is not merely a matter of dissolving powder; it requires a deep understanding of the molecule's physicochemical behavior. The 1,2,4-oxadiazole ring is highly electron-withdrawing[2]. This electronic effect pulls electron density away from the adjacent acetic acid moiety, significantly lowering its pKa compared to standard aliphatic carboxylic acids (predicted pKa ~3.34)[3].

Consequently, while the compound exists as a highly water-soluble deprotonated carboxylate at a physiological pH of 7.4, the dry free-acid powder exhibits poor solubility in neutral water . Attempting to dissolve the free acid directly in unbuffered water will rapidly drop the pH, halting further dissolution. Therefore, the use of an organic vehicle (DMSO) or a strictly pH-controlled aqueous buffer is mandatory to create high-concentration stock solutions.

Table 1: Physicochemical Profiling
PropertyValueScientific Implication for Cell Culture
Chemical Name 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acidContains a terminal carboxylic acid subject to pH-dependent ionization.
CAS Number 1220030-04-5[4]Unique identifier for sourcing >98% purity reagents.
Molecular Formula C₇H₈N₂O₃[4]
Molecular Weight 168.15 g/mol Required for precise molarity calculations.
Predicted pKa ~ 3.34[3]Acidic. Requires DMSO or stoichiometric base for high-concentration stocks.

Experimental Workflow & Decision Matrix

The following decision tree outlines the logical progression from dry powder to a sterile, cell-ready stock solution. DMSO is the preferred primary solvent because it bypasses the need for complex pH balancing and prevents premature hydrolysis.

Workflow A 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid Dry Powder (CAS: 1220030-04-5) B Weighing & Molarity Calculation (Target: 50 mM) A->B C Solvent Selection B->C D DMSO (≥99.9% Cell Culture Grade) Preferred for free acid C->D Organic Route E Aqueous Buffer Requires stoichiometric NaOH C->E Aqueous Route F Vortex & Sonicate (Ensure complete dissolution) D->F E->F G Sterile Filtration (0.22 µm PTFE ONLY) F->G H Aliquoting & Storage (-20°C, protected from light) G->H

Fig 1: Workflow for preparing 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid stock solutions.

Step-by-Step Methodologies

Protocol A: Preparation of 50 mM Primary Stock in DMSO (Preferred)

Causality Check: DMSO disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers in the solid state, allowing rapid dissolution without pH adjustment.

Materials Required:

  • 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid powder (Desiccated, Room Temp)

  • DMSO, Cell Culture Grade (≥99.9%, sterile, endotoxin-free)

  • 0.22 µm Syringe Filter (PTFE or Nylon strictly required )

Step-by-Step Procedure:

  • Equilibration: Allow the sealed vial of the compound to reach room temperature before opening to prevent atmospheric moisture condensation, which can degrade the stock over time.

  • Calculation & Weighing: Weigh the desired mass using an analytical balance. Use Table 2 to determine the exact volume of DMSO required to achieve a 50 mM concentration.

  • Dissolution: Add the calculated volume of DMSO directly to the powder.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not entirely optically clear, sonicate in a water bath at room temperature for 5 minutes. Mechanism: Sonication provides the activation energy necessary to break residual crystal lattice structures.

  • Sterile Filtration (Self-Validating Step): Pass the solution through a 0.22 µm PTFE syringe filter inside a biosafety cabinet.

    • Critical Insight:Do not use PES (Polyethersulfone) or Cellulose Acetate filters. Neat DMSO will partially dissolve these membranes, contaminating your stock with cytotoxic polymers and destroying the sterile barrier. If the plunger resists heavily, the filter is melting.

  • Aliquoting: Divide the filtered stock into 20 µL to 50 µL single-use aliquots in sterile, amber microcentrifuge tubes. Store at -20°C or -80°C.

Table 2: Mass-to-Volume Preparation Guide (Target: 50 mM)
Desired Volume of 50 mM StockRequired Mass of Compound (MW: 168.15)
1.0 mL8.41 mg
2.0 mL16.82 mg
5.0 mL42.04 mg
10.0 mL84.08 mg
Protocol B: Dilution into Cell Culture Media & Vehicle Control

Introducing a high-concentration organic stock into an aqueous environment is the most common point of failure in in vitro assays. If a 50 mM stock is dropped statically into media, the local concentration at the droplet interface exceeds the aqueous solubility limit, causing irreversible micro-precipitation before the compound can ionize at pH 7.4.

Dilution S1 Primary Stock 50 mM in DMSO S2 Intermediate Stock 1 mM in Media S1->S2 1:50 Dilution (Vortex immediately) S3 Final Assay Media ≤ 50 µM Compound S2->S3 1:20 Dilution (Check for precipitates) S4 In Vitro Culture (DMSO ≤ 0.1% v/v) S3->S4 Apply to cells

Fig 2: Serial dilution strategy to maintain compound solubility and limit DMSO toxicity in vitro.

Step-by-Step Procedure:

  • Pre-warm Media: Ensure the target cell culture media (e.g., DMEM or RPMI with 10% FBS) is pre-warmed to 37°C. Cold media drastically reduces the thermodynamic solubility limit.

  • Dynamic Addition: While creating the intermediate stock (e.g., 1 mM), add the DMSO stock dropwise into the media while simultaneously vortexing the tube. This rapidly disperses the compound, allowing the media's buffering system to deprotonate the acetic acid moiety into its soluble carboxylate form.

  • Self-Validating Quality Control: Before applying the media to your cells, place 100 µL of the final assay media into a 96-well plate and observe it under a phase-contrast microscope at 20X magnification.

    • Pass: Completely clear liquid.

    • Fail: Presence of dark, irregular micro-crystals or cloudiness. If observed, the stock was added too quickly, and the media must be discarded.

  • Vehicle Control: You must prepare a parallel control containing the exact same final percentage of DMSO (v/v) without the compound. For standard cell lines, final DMSO concentrations must never exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity or artificial differentiation.

Storage and Stability Guidelines

  • Avoid Freeze-Thaw Cycles: Repeated thermal cycling causes atmospheric moisture to condense inside the tube. Because water is miscible with DMSO, it will gradually hydrolyze the oxadiazole derivative or cause the free acid to precipitate out of the DMSO solution. Single-use aliquots are mandatory.

  • Light Sensitivity: While 1,2,4-oxadiazoles are generally stable, long-term storage should be protected from UV light to prevent potential photo-degradation of the cyclopropyl ring. Store in amber tubes or opaque boxes.

  • Shelf Life: Properly aliquoted stocks stored at -80°C are typically stable for 6 to 12 months.

References

  • NextSDS. "2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid - Chemical Substance Information." NextSDS Database.
  • LookChem. "2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid." LookChem Database.
  • Research Journal of Pharmacy and Technology. "Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review." RJPT Online.
  • IRIS - University of Palermo. "Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications." IRIS.

Sources

NMR spectroscopy parameters for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid analysis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Structural Elucidation of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid using Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure.[1] For novel compounds such as 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid, NMR serves as the primary method for unambiguous structure verification and characterization. This molecule integrates three distinct chemical moieties: a strained cyclopropyl ring, a heteroaromatic 1,2,4-oxadiazole core, and a flexible acetic acid side chain. Each of these fragments presents a unique NMR signature, and their connectivity can be definitively established through a systematic series of 1D and 2D NMR experiments.

This guide provides a detailed, field-tested protocol for the complete NMR analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind key experimental choices, ensuring data integrity and confident structural assignment.

Part 1: Optimized Sample Preparation Protocol

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample preparation.[2] A properly prepared sample ensures a homogeneous solution free of particulates and paramagnetic impurities, which is essential for achieving high-resolution spectra.[3]

Solvent Selection: Causality and Recommendations

The choice of a deuterated solvent is critical as it minimizes solvent signals that could obscure analyte peaks and provides a deuterium signal for the spectrometer's lock system to maintain magnetic field stability.[2][4][5]

  • Primary Recommendation: Chloroform-d (CDCl₃) is the most widely used and versatile NMR solvent for a broad range of organic compounds.[3][4][6] Its moderate polarity is typically sufficient to dissolve the target molecule. The residual proton signal of CDCl₃ appears as a singlet at δ 7.26 ppm, which can serve as a secondary chemical shift reference.[3][5]

  • Alternative Solvent: If solubility in CDCl₃ is limited due to the polar carboxylic acid group, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[5] It is a highly polar solvent capable of dissolving a wide array of compounds.[5] However, be aware that its high boiling point makes sample recovery more challenging.[6] The residual proton peak for DMSO-d₆ appears around δ 2.50 ppm.[5]

  • Consideration for Exchangeable Protons: The chemical shift of the carboxylic acid proton (-COOH) is highly sensitive to the solvent, concentration, and temperature due to hydrogen bonding.[7][8] In aprotic solvents like CDCl₃ or DMSO-d₆, this peak is often broad.

Analyte Concentration

The required sample concentration varies significantly between different NMR experiments due to the vast differences in the natural abundance and gyromagnetic ratios of nuclei.

  • For ¹H NMR: A concentration of 5-25 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is generally sufficient.[2][3][9] This provides an excellent signal-to-noise ratio (S/N) in a minimal number of scans.

  • For ¹³C NMR & 2D Experiments: Due to the low natural abundance of the ¹³C isotope (~1.1%), higher concentrations are necessary.[3] A sample amount of 50-100 mg is recommended to obtain a high-quality spectrum in a reasonable timeframe.[9] If the amount of material is limited, the acquisition time can be extended by increasing the number of scans.[2]

The Internal Standard: Tetramethylsilane (TMS)

For accurate and reproducible chemical shift referencing, an internal standard is essential. Tetramethylsilane (TMS, Si(CH₃)₄) is the universally accepted internal standard for ¹H, ¹³C, and ²⁹Si NMR in organic solvents.[10][11][12]

Key Attributes of TMS:

  • Single, Sharp Signal: All 12 protons and 4 carbons are chemically equivalent, producing a single, intense signal for easy identification.[11]

  • Inertness and Volatility: TMS is chemically inert, preventing reactions with the analyte. Its high volatility allows for easy removal after analysis, facilitating sample recovery.[10][11]

  • Reference Point: The chemical shifts of its protons and carbons are defined as δ 0.0 ppm, providing a universal reference point for the chemical shift scale.[10][11]

Step-by-Step Sample Preparation Workflow
  • Weighing: Accurately weigh 10-20 mg of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid into a clean, dry vial. This amount provides a good balance for both ¹H and subsequent ¹³C experiments.

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS to the vial.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visual inspection should confirm the absence of any solid particles.[9]

  • Filtration and Transfer: To remove any microparticulates that can degrade spectral resolution, filter the solution directly into a clean, high-quality 5 mm NMR tube.[2] This is best achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[2]

  • Final Checks: Ensure the final sample height in the NMR tube is between 4-5 cm.[3] Securely cap the tube, wipe the exterior with a lint-free tissue, and label it clearly.

Part 2: NMR Data Acquisition Parameters

The following parameters are recommended for a standard high-field NMR spectrometer (e.g., 400 or 500 MHz).

Experiment Key Parameters Purpose & Rationale
¹H NMR Pulse Program: zg30Number of Scans (NS): 8-16Relaxation Delay (D1): 2.0 sAcquisition Time (AQ): ~4.0 sProvides the initial overview of all proton environments. A 30° pulse angle and a 2s delay are sufficient for quantitative integration in most small molecules.
¹³C{¹H} NMR Pulse Program: zgpg30Number of Scans (NS): 1024-4096Relaxation Delay (D1): 2.0 sSpectral Width (SW): 0-200 ppmDetects all carbon environments. Proton decoupling is used to simplify the spectrum to singlets and improve S/N. A high number of scans is required due to the low natural abundance of ¹³C.
2D COSY Pulse Program: cosygpqfNumber of Scans (NS): 2-4Data Points (F2, F1): 2048 x 256CO rrelation S pectroscopY identifies protons that are spin-spin coupled (typically through 2-3 bonds), revealing the connectivity within individual spin systems (e.g., the cyclopropyl group).[1][13]
2D HSQC Pulse Program: hsqcedetgpsisp2.3Number of Scans (NS): 4-8¹J(C,H) Coupling: 145 HzH eteronuclear S ingle Q uantum C oherence correlates each proton directly to the carbon it is attached to (¹JCH).[13][14] This is essential for assigning carbon signals based on their known proton assignments.
2D HMBC Pulse Program: hmbcgpndqfNumber of Scans (NS): 8-16ⁿJ(C,H) Coupling: 8 HzH eteronuclear M ultiple B ond C orrelation detects long-range correlations between protons and carbons over 2-4 bonds (ⁿJCH).[1][13][14] This is the most critical experiment for piecing together the molecular fragments and assigning quaternary carbons.

Part 3: Spectral Interpretation and Structural Elucidation

A systematic analysis of the 1D and 2D NMR data will allow for the complete and unambiguous assignment of all proton and carbon signals.

Predicted Chemical Shifts and Multiplicities

The structure of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid can be broken down into three key fragments for analysis.

Fragment Atom Label ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale for Prediction
Cyclopropyl H-a (CH)~1.2 - 1.5 (m)~10 - 15The methine proton is deshielded relative to the methylenes. Protons on a cyclopropyl ring are highly shielded and appear upfield.[15]
H-b, H-c (CH₂)~0.8 - 1.2 (m)~5 - 10The four methylene protons are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling.[16]
Oxadiazole C3N/A~167 - 170C3 is attached to the electropositive cyclopropyl group. Oxadiazole carbons are significantly deshielded and appear in the aromatic/carbonyl region.[17]
C5N/A~174 - 178C5 is attached to the electron-withdrawing acetic acid moiety, shifting it further downfield compared to C3.[17]
Acetic Acid H-d (CH₂)~4.0 - 4.3 (s)~35 - 40This methylene group is adjacent to both the oxadiazole ring and the carbonyl group, causing significant deshielding.
C=ON/A~169 - 172The carbonyl carbon of the carboxylic acid.
OH~10 - 12 (br s)N/AThe acidic proton is highly deshielded and often appears as a broad singlet that can exchange with D₂O.[18][19]
Elucidation Workflow using 2D NMR

The following workflow demonstrates how to connect the molecular fragments using the correlations observed in the 2D NMR spectra.

Caption: NMR experimental and analysis workflow.

Key HMBC Correlations for Structure Confirmation

The HMBC spectrum is the cornerstone of this analysis, providing the critical long-range correlations that link the three molecular fragments together.

Caption: Key HMBC correlations for structural confirmation.

Interpretation of Key Correlations:

  • Cyclopropyl to Oxadiazole Link: A clear correlation will be observed between the cyclopropyl methine proton (H-a) and the C3 carbon of the oxadiazole ring. This unambiguously confirms the attachment of the cyclopropyl group at the 3-position.

  • Acetic Acid to Oxadiazole Link: Correlations from the methylene protons (H-d) to the C5 carbon of the oxadiazole ring will be visible.

  • Internal Acetic Acid Link: A strong two-bond correlation from the methylene protons (H-d) to the carbonyl carbon (C=O) will confirm the integrity of the acetic acid side chain.

By systematically applying these protocols and analytical steps, researchers can achieve a complete and confident structural characterization of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid, ensuring the integrity of data for publications, patents, and regulatory submissions.

References

  • NMR Sample Preparation: The Complete Guide - Organomation.
  • Tetramethylsilane - American Chemical Society.
  • NMR Sample Preparation - University of Arizona.
  • Tetramethylsilane - Wikipedia. Available at: [Link]

  • 13C NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives - Taylor & Francis Online. Available at: [Link]

  • Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? - Chemistry Stack Exchange. Available at: [Link]

  • Sample Preparation & NMR Tubes | Chemical Research Support - Weizmann Institute of Science.
  • Tetramethylsilane as NMR Standard | PDF - Scribd. Available at: [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives - ResearchGate. Available at: [Link]

  • TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. Available at: [Link]

  • Exploring 2D NMR Techniques: COSY, HSQC, and HMBC - Prezi. Available at: [Link]

  • 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES - Taylor & Francis.
  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles - SciSpace. Available at: [Link]

  • Interpreting the H-1 NMR spectrum of ethanoic acid (acetic acid) - Doc Brown's Chemistry. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available at: [Link]

  • 1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e. - ResearchGate. Available at: [Link]

  • Sample Preparation - Max T. Rogers NMR Facility - Michigan State University. Available at: [Link]

  • Molecular aggregation in liquid acetic acid: insight from molecular dynamics/quantum mechanics modelling of structural and NMR properties - Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • NMR solvent selection - that also allows sample recovery - BioChromato. Available at: [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. Available at: [Link]

  • 2D NMR - EPFL. Available at: [Link]

  • NMR Spectroscopy Solvents - SECO. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. Available at: [Link]

  • Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data | Request PDF - ResearchGate. Available at: [Link]

  • Dimerization of Acetic Acid in the Gas Phase—NMR Experiments and Quantum-Chemical Calculations - MDPI. Available at: [Link]

  • The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature... - ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - The Journal of Organic Chemistry. Available at: [Link]

  • PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES - Canadian Science Publishing. Available at: [Link]

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Application Note: In Vivo Dosing Strategies for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, translational scientists, and drug development professionals. Focus: Formulation, administration, and pharmacodynamic evaluation of targeted Aldose Reductase Inhibitors (ARIs) in diabetic complication models.

Mechanistic Rationale & Pharmacophore

The compound 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid belongs to a highly specialized class of 1,2,4-oxadiazol-5-yl-acetic acid derivatives engineered for the selective inhibition of Aldose Reductase (ALR2 / AKR1B1) .

Under normoglycemic conditions, the polyol pathway accounts for a negligible fraction of glucose metabolism. However, during hyperglycemia, ALR2 catalyzes the reduction of excess glucose into sorbitol. Because sorbitol is highly hydrophilic and poorly crosses cell membranes, its intracellular accumulation drives severe osmotic stress, oxidative damage, and the depletion of NADPH—hallmarks of diabetic complications such as cataracts, retinopathy, and neuropathy [1].

Causality in Drug Design: The efficacy of this specific compound relies on a dual-pharmacophore approach:

  • The Acetic Acid Headgroup: At physiological pH, the carboxylic acid is ionized. This carboxylate moiety acts as an electrostatic anchor, forming critical hydrogen bonds with the anion-binding pocket of ALR2 (specifically residues Tyr48, His110, and Trp111 ) [2].

  • The 3-Cyclopropyl-1,2,4-oxadiazole Core: The oxadiazole ring provides a bioisosteric scaffold that positions the acidic headgroup perfectly, while the lipophilic cyclopropyl group fits snugly into the enzyme's specificity pocket. This structural bulk prevents the compound from binding to the closely related off-target Aldehyde Reductase (ALR1), thereby minimizing systemic toxicity [1, 2].

PolyolPathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH to NADP+ Fructose Fructose Sorbitol->Fructose NAD+ to NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase (SDH) SDH->Sorbitol Catalyzes Inhibitor 2-(3-Cyclopropyl-1,2,4- oxadiazol-5-YL)acetic acid Inhibitor->ALR2 Inhibits (Tyr48, His110, Trp111)

Figure 1: Polyol pathway modulation via ALR2 inhibition by the oxadiazole-acetic acid derivative.

Physicochemical Properties & Formulation Vehicles

Because 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid is a weak acid (estimated pKa ~3.5–4.5), its solubility is highly pH-dependent. In the acidic environment of the murine stomach, it remains unionized and prone to precipitation. Conversely, in neutral tear fluid, it is ionized and highly soluble. Formulation choices must directly address these physicochemical realities to ensure consistent in vivo exposure.

Table 1: Recommended Formulation Vehicles by Dosing Route
Dosing RouteTarget IndicationRecommended VehicleCausality / Rationale
Oral (PO) Neuropathy, Nephropathy0.5% CMC + 0.1% Tween 80 in dH₂OCarboxymethylcellulose (CMC) suspends unionized particles; Tween 80 prevents aggregation, ensuring uniform dosing.
Intraperitoneal (IP) Acute systemic exposure5% DMSO + 95% SalineDMSO ensures complete solubilization of the compound before introduction to the neutral saline, preventing micro-emboli.
Topical (Ocular) CataractogenesisPhosphate Buffer (pH 7.4)Ionizes the carboxylate for 100% aqueous solubility. Matches tear pH to prevent reflex tearing and drug washout.

In Vivo Murine Models: Selection & Causality

To rigorously evaluate this compound, researchers must select a model that aligns with the target tissue.

  • Streptozotocin (STZ)-Induced Diabetic Model: Best for systemic complications (neuropathy, retinopathy). STZ selectively destroys pancreatic beta cells, mimicking Type 1 Diabetes. Systemic dosing (PO/IP) is required here [3].

  • Galactosemic Model: Best for ocular complications (cataracts). Feeding mice a 30% galactose diet forces massive flux through the ALR2 pathway (converting galactose to galactitol). Galactitol is not further metabolized by Sorbitol Dehydrogenase, leading to rapid, severe osmotic swelling in the lens. This model is ideal for testing topical ophthalmic formulations [4].

DosingWorkflow Acclimation Day -7 to 0 Acclimation & Baseline Testing Induction Day 0 Disease Induction (STZ IP or 30% Galactose Diet) Acclimation->Induction Confirmation Confirmation Induction->Confirmation Dosing Day 7 to 28 Daily Dosing Compound: 10-40 mg/kg (PO) or 1% w/v (Topical) Confirmation->Dosing Readout Day 28 Endpoint Analysis (Sorbitol Levels, ERG, Lens Opacity) Dosing->Readout

Figure 2: Standardized 28-day in vivo murine workflow for evaluating ALR2 inhibitor efficacy.

Experimental Protocols

Protocol 4.1: Preparation of STZ and Disease Induction

Self-Validating Step: STZ is highly unstable at physiological pH. It must be prepared immediately before injection to ensure beta-cell destruction.

  • Fast C57BL/6J mice (8 weeks old) for 4–6 hours prior to injection.

  • Prepare a 0.1 M Sodium Citrate buffer and adjust to pH 4.5 using HCl. Chill on ice.

  • Weigh STZ and dissolve in the cold citrate buffer to achieve a concentration allowing for a 50 mg/kg dose in a 100 µL injection volume.

  • Inject mice intraperitoneally (IP) for 5 consecutive days.

  • Validation: On Day 7 post-injection, measure fasting blood glucose via tail snip. Only include mice with glucose levels >250 mg/dL in the study [3].

Protocol 4.2: Systemic Dosing via Oral Gavage (PO)
  • Formulation: Weigh 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid. Add to a glass mortar.

  • Wet the powder with a few drops of 0.1% Tween 80 to reduce surface tension.

  • Gradually levigate with 0.5% CMC solution until a homogenous suspension is formed (Target concentration: 2 mg/mL).

  • Administration: Using a 20G reusable stainless-steel gavage needle, administer the suspension at 10 mL/kg (yielding a 20 mg/kg dose) once daily.

  • Insight: Vortex the suspension immediately before drawing it into the syringe to prevent dose variability due to settling.

Protocol 4.3: Topical Ophthalmic Dosing (Galactosemic Model)
  • Formulation: Dissolve the compound in 0.1 M Phosphate Buffer (pH 7.4) to achieve a 1% w/v solution. Note: The basicity of the buffer will deprotonate the acetic acid moiety, ensuring complete dissolution.

  • Filter sterilize the solution through a 0.22 µm PES membrane.

  • Administration: Gently restrain the mouse. Using a micropipette, instill exactly 5 µL of the solution into the lower conjunctival sac of the right eye (left eye serves as vehicle control).

  • Hold the mouse for 15 seconds to prevent the drug from being groomed away [4]. Administer BID (twice daily).

Protocol 4.4: Pharmacodynamic Readout (Tissue Sorbitol/Galactitol Accumulation)

Causality: Measuring blood glucose does not validate ALR2 inhibition. You must measure the downstream product of the enzyme (sorbitol or galactitol) in the target tissue.

  • Euthanize mice via CO₂ asphyxiation followed by cervical dislocation.

  • Rapidly dissect the target tissue (e.g., sciatic nerve, retina, or lens).

  • Snap-freeze the tissue in liquid nitrogen within 60 seconds of harvest to halt all enzymatic activity.

  • Homogenize the tissue in ice-cold 0.5 M perchloric acid to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Neutralize the supernatant with 1 M K₂CO₃ and quantify sorbitol/galactitol levels using a fluorometric assay or LC-MS/MS.

Data Presentation: Pharmacokinetic & Dosing Parameters

Table 2: Standardized In Vivo Dosing Parameters for Murine Evaluation
ParameterSystemic Evaluation (PO)Topical Evaluation (Ocular)
Typical Dose Range 10 – 40 mg/kg/day0.5% – 1.0% w/v (5 µL drops)
Dosing Frequency QD (Once daily)BID (Twice daily)
Primary Endpoint Sciatic Nerve Sorbitol reductionLens Galactitol reduction
Secondary Endpoint Nerve Conduction Velocity (NCV)Slit-lamp biomicroscopy (Opacity)
Study Duration 4 to 8 weeks2 to 4 weeks
Washout Period 24 hours prior to harvest12 hours prior to harvest

References

  • La Motta, C., Sartini, S., Mugnaini, L., Simorini, F., Taliani, S., Salerno, S., ... & Da Settimo, F. (2008). "Acetic Acid Aldose Reductase Inhibitors Bearing a Five-Membered Heterocyclic Core with Potent Topical Activity in a Visual Impairment Rat Model." Journal of Medicinal Chemistry, 51(10), 2788–2795. URL:[Link]

  • Kadam, A., Dawane, B., Pawar, M., Shegokar, H., Patil, K., Meshram, R., & Gacche, R. (2026). "Medicinal attributes of nitrogen heterocycles directing aldose reductase selectivity and potency." RSC Advances, 16. URL:[Link]

  • Obrosova, I. G., Minchenko, A. G., Marinescu, V., Fathallah, L., Kennedy, A., Stockert, C. M., ... & Stevens, M. J. (2003). "Aldose Reductase Inhibitor Fidarestat Prevents Retinal Oxidative Stress and Vascular Endothelial Growth Factor Overexpression in Streptozotocin-Diabetic Rats." Diabetes, 52(3), 864–871. URL:[Link]

  • Kador, P. F., Randazzo, J., Babb, T., Koushik, K., Takamura, Y., Zhu, W., ... & Kompella, U. B. (2007). "Topical aldose reductase inhibitor formulations for effective lens drug delivery in a rat model for sugar cataracts." Journal of Ocular Pharmacology and Therapeutics, 23(2), 116–123. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Hub. Working with 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid presents unique physicochemical challenges. The 1,2,4-oxadiazole ring exhibits notably lower water solubility than its 1,3,4-oxadiazole isomer due to the reduced hydrogen bond acceptor character of its nitrogen atoms [4]. Combined with the lipophilic cyclopropyl group, the neutral free acid is practically insoluble in water. However, the presence of the acetic acid moiety (estimated pKa ~3.5–4.5) provides a strategic anchor for solubility enhancement via ionization, salt formation [3], and host-guest complexation [1].

Below is our comprehensive guide to overcoming common solubility roadblocks during preclinical and clinical formulation.

Section 1: Troubleshooting Guide - Navigating Solubility Roadblocks

Q1: Why does my compound precipitate when diluted in physiological buffers (pH 7.4) despite initially dissolving perfectly in DMSO?

  • Analysis & Causality: This is a classic solvent-shift precipitation. While pH 7.4 is well above the pKa of the acetic acid group (meaning the molecule is >99% ionized), the intrinsic solubility of the ionized form alone may still be insufficient to maintain the concentration once the solvation capacity of DMSO is removed.

  • Solution: Implement a ternary system. Incorporate a water-soluble polymer (e.g., PVP or HPMC) into your buffer. These polymers act as precipitation inhibitors by stabilizing the supersaturated state and sterically inhibiting the nucleation of the free drug [2].

Q2: I attempted salt formation using sodium hydroxide, but the resulting solid is highly hygroscopic and turns into a paste on the benchtop. How can I fix this?

  • Analysis & Causality: Sodium salts of highly lipophilic carboxylic acids frequently suffer from severe hygroscopicity or form physically unstable hydrates. The small ionic radius of sodium creates a high charge density that strongly coordinates ambient water molecules.

  • Solution: Switch to bulkier organic counterions. Amine-based counterions like L-Arginine, Meglumine, or Tromethamine (TRIS) distribute the charge over a larger molecular volume, disrupting water coordination and yielding more crystalline, less hygroscopic salts [3].

Q3: I want to use cyclodextrins for an IV formulation. Which derivative is best suited for this specific molecular scaffold?

  • Analysis & Causality: The cyclopropyl-oxadiazole moiety forms a compact, hydrophobic tail that fits geometrically into the cavity of β-cyclodextrin. However, native β-cyclodextrin has limited aqueous solubility and known nephrotoxicity, making it unsuitable for parenteral use.

  • Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). These derivatized cyclodextrins significantly increase the cavity volume and external hydrophilicity, allowing the formation of highly soluble inclusion complexes without altering the drug's ionization state or causing renal damage[1, 2].

Section 2: Experimental Workflows & Protocols
Protocol 1: In Situ Salt Screening and Crystallization

This protocol is designed to identify stable, non-hygroscopic salts of the target carboxylic acid.

  • Preparation: Weigh 50 mg of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid into a 4 mL clear glass vial.

  • Dissolution: Add 1 mL of Tetrahydrofuran (THF) or Acetone to completely solubilize the free acid.

  • Counterion Addition: Add 1.05 molar equivalents of the selected counterion (e.g., L-Arginine) dissolved in a minimum volume of deionized water.

  • Equilibration: Stir the mixture at 25°C for 24 hours.

    • Self-Validation Check: Extract a 10 µL aliquot and observe under Polarized Light Microscopy (PLM). The presence of birefringence confirms that a crystalline salt is forming, rather than an amorphous precipitate. If no birefringence is observed, switch to a different solvent system (e.g., Ethanol/Water).

  • Isolation: Evaporate the solvent slowly under a gentle nitrogen flow (80 mL/min) at 25°C for 48 hours to promote slow crystal growth.

  • Characterization: Analyze the resulting powder via X-ray Powder Diffraction (XRPD) for crystallinity and Differential Scanning Calorimetry (DSC) for melting point and hydrate detection.

Protocol 2: Phase Solubility Study with HP-β-CD (Higuchi-Connors Method)

This protocol quantifies the thermodynamic solubilizing capacity of cyclodextrins.

  • Matrix Preparation: Prepare a series of aqueous solutions of HP-β-CD ranging from 0 to 50 mM in 100 mM phosphate buffer (pH 7.4).

  • Saturation: Add an excess amount of the API (~20 mg) to 2 mL of each cyclodextrin solution in sealed glass vials.

  • Incubation: Shake the vials at 150 rpm at 25°C for 48 hours to reach thermodynamic equilibrium.

    • Self-Validation Check: Visually inspect the vials at 48 hours. Solid API must remain at the bottom of the vial. If the solution is completely clear, the system is not saturated; add more API and incubate for another 24 hours.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter.

    • Crucial Step: Discard the first 0.5 mL of the filtrate to saturate any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV to plot the phase solubility diagram and calculate the stability constant ( K1:1​ ).

Section 3: Data Summary

Table 1: Comparative Solubility Enhancement Strategies for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid

StrategyMechanism of ActionExpected Solubility GainProsCons
pH Adjustment (> pH 6.0) Ionization of the acetic acid moiety (pKa ~4.0).Moderate (10x - 50x)Simple, highly cost-effective.High risk of precipitation upon dilution in unbuffered media (e.g., gastric fluid).
Salt Formation (Arginine) Formation of a highly soluble, crystalline ionic lattice.High (100x - 500x)Excellent solid-state stability; drastically improved dissolution rate.Requires extensive solid-state characterization (XRPD, DSC).
HP-β-CD Complexation Encapsulation of the lipophilic oxadiazole/cyclopropyl tail.Very High (>1000x)Prevents precipitation; masks bitter taste; excellent for liquid/IV formulations.Increases formulation bulk/weight; higher cost of excipients.
Co-solvency (20% PEG400) Reduction of the dielectric constant of the aqueous vehicle.Moderate (20x - 100x)Easy to formulate for preclinical IV/PO dosing.Potential for local tissue irritation or osmotic load issues.
Section 4: Visualization of the Formulation Strategy

SolubilityWorkflow Start Poorly Soluble API 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid Assess Physicochemical Profiling pKa ~4.0, Low Aqueous Sol. Start->Assess SaltForm Salt Formation (Arginine, Meglumine) Assess->SaltForm Ionizable Group CDComplex Inclusion Complexation (HP-β-CD / SBE-β-CD) Assess->CDComplex Hydrophobic Cavity Fit CoSolvent Co-solvent System (PEG400, Propylene Glycol) Assess->CoSolvent Liquid Formulation EvalSalt Evaluate Crystallinity & Hygroscopicity SaltForm->EvalSalt EvalCD Phase Solubility (Higuchi-Connors) CDComplex->EvalCD Success Optimized Aqueous Formulation CoSolvent->Success Clear Solution EvalSalt->Success Stable Salt EvalCD->Success AL-type Profile

Algorithmic workflow for solubility enhancement of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid.

Section 5: Frequently Asked Questions (FAQs)

Q: Will micronization solve my solubility issues? A: No. Micronization (reducing particle size) increases the surface area, which enhances the rate of dissolution, but it does not change the thermodynamic equilibrium solubility of the compound. For highly lipophilic molecules like this, micronization must usually be paired with a solubility-enhancing technique (like complexation or salt formation) to prevent rapid reprecipitation.

Q: Can I use this compound in oral solid dosage forms if it's poorly soluble? A: Yes, but it requires enabling formulations. If salt formation yields a stable crystal, it can be directly compressed into tablets. Alternatively, spray-drying the API with a polymer (like HPMC-AS) to form an Amorphous Solid Dispersion (ASD) can drastically improve oral bioavailability by trapping the drug in its highly soluble amorphous state.

Q: How does the cyclopropyl group affect the molecule's solubility compared to a simple methyl group? A: The cyclopropyl group increases the lipophilicity (LogP) and the rigid 3D bulk of the molecule compared to a methyl group. While this often improves target binding affinity and membrane permeability, it increases the crystal lattice energy and hydrophobicity, thereby reducing aqueous solubility.

References
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Review on Inclusion Complexation: A Technique to Enhance the Solubility of Poorly Water Soluble Drug. International Journal of Research in Pharmacy and Allied Science.
  • Salt formation to improve drug solubility. Advanced Drug Delivery Reviews (via USPTO).
  • Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. ResearchGate.

Technical Support Center: Refining Column Chromatography for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid .

Structurally, this molecule features a lipophilic cyclopropyl group, a hydrogen-bond-accepting 1,2,4-oxadiazole core, and a highly polar acetic acid moiety. The alpha-methylene group positioned between the electron-withdrawing heterocycle and the carboxylate lowers the compound's pKa, making it highly prone to ionization and severe secondary interactions on standard stationary phases. The troubleshooting guides and self-validating protocols below are engineered to overcome these exact bottlenecks.

Purification Decision Workflow

Before committing your crude batch to a column, use the following decision matrix to determine the optimal chromatographic approach based on your impurity profile.

Purification A Crude Mixture: 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid B Assess Impurity Profile via LC-MS/TLC A->B C Normal Phase (Silica Gel) Hex/EtOAc or DCM/MeOH B->C Non-polar impurities D Reversed-Phase (C18) H2O/MeCN B->D Highly polar impurities E Add 0.5% - 1.0% Acetic Acid (Suppress Silanol Interactions) C->E F Add 0.1% TFA or Formic Acid (Maintain Protonation State) D->F G Dry Loading & Gradient Elution E->G H Liquid Injection & Gradient Elution F->H I Azeotropic Removal of Acid (using Toluene) G->I J Lyophilization H->J K Pure Target Compound I->K J->K

Workflow for normal vs. reversed-phase chromatography of oxadiazole acetic acids.

Troubleshooting Guides & FAQs

Q1: Why does my target compound streak severely on standard silica gel, and how can I achieve tight elution bands? Causality: On unmodified normal-phase silica gel, the acidic proton of the acetic acid moiety acts as a strong hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. These interact intensely with the free, weakly acidic silanol groups (-Si-OH) on the silica surface [4]. This dynamic, multi-point binding causes the compound to elute continuously across a wide volume of solvent, presenting as "streaking" or "tailing." Solution: Introduce an acidic mobile phase modifier, such as 0.5% to 1.0% glacial acetic acid (AcOH) or formic acid (FA). The modifier serves a dual mechanistic purpose: it competitively binds to the active silanol sites on the silica gel, and it lowers the microenvironmental pH to ensure the target carboxylic acid remains fully protonated (unionized) [3]. Forcing the molecule into a single protonation state dramatically sharpens the elution band.

Q2: During normal-phase purification, my product co-elutes with the amidoxime starting material. How do I improve resolution? Causality: 1,2,4-oxadiazoles are frequently synthesized via the cyclization of an amidoxime with a carboxylic acid derivative. If the reaction does not reach completion, the amidoxime intermediate (which possesses both hydrogen bond donors and acceptors) exhibits a retention factor ( Rf​ ) very similar to the oxadiazole acetic acid product on standard Hexane/Ethyl Acetate gradients [1]. Solution: Shift the solvent system selectivity. Transition to a Dichloromethane (DCM)/Methanol (MeOH) system (e.g., 95:5 DCM:MeOH with 1% AcOH). DCM provides different dipole-dipole interactions compared to Hexane, often resolving co-eluting heterocyclic intermediates. Additionally, employ a "dry loading" technique to prevent the initial band broadening caused by the liquid loading of polar compounds.

Q3: When should I abandon normal phase silica and switch to Reversed-Phase (C18) chromatography? Causality: While normal phase is cost-effective, highly polar or ionizable compounds often suffer from irreversible adsorption or poor recovery on bare silica. Reversed-phase (C18) chromatography relies on hydrophobic interactions rather than polar interactions, making it inherently superior for separating ionizable compounds when paired with the correct aqueous buffer [2]. Solution: If normal phase yields <70% recovery or fails to separate structurally similar byproducts, switch to a C18 flash column. Use a mobile phase of Water and Acetonitrile (MeCN), both supplemented with 0.1% Trifluoroacetic acid (TFA). The TFA suppresses the ionization of the acetic acid moiety, increasing its apparent hydrophobicity and ensuring it interacts strongly with the C18 stationary phase for optimal resolution [2, 3].

Quantitative Data: Mobile Phase Optimization

The following table summarizes the expected chromatographic behavior of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid across various solvent systems. Use this data to benchmark your own column performance.

Chromatography TypeSolvent SystemModifierTarget Retention BehaviorPeak ShapeResolution from Amidoxime
Normal Phase (Silica) Hexane / EtOAcNoneVariable ( Rf​ ~0.1 - 0.3)Severe Tailing / StreakingPoor (Co-elution)
Normal Phase (Silica) Hexane / EtOAc1% AcOHConsistent ( Rf​ ~0.3 - 0.4)SharpModerate
Normal Phase (Silica) DCM / MeOH1% AcOHConsistent ( Rf​ ~0.4 - 0.5)SharpExcellent
Reversed-Phase (C18) H₂O / MeCN0.1% TFAPredictable ( Rt​ ~12-15 min)Symmetrical, SharpExcellent

Step-by-Step Experimental Protocols

Protocol A: Normal-Phase Silica Gel Chromatography with Acidic Modifier

Use this protocol when processing large-scale crude mixtures with predominantly non-polar impurities.

  • Solvent Preparation: Prepare a mobile phase gradient system (e.g., DCM and MeOH). Add exactly 1% (v/v) glacial acetic acid to both the weak and strong solvent bottles to maintain a constant modifier concentration throughout the gradient [4].

  • Column Equilibration: Pack the silica gel column and flush with at least 3 column volumes (CV) of the starting solvent (100% DCM + 1% AcOH) to pre-saturate the active silanol groups.

  • Dry Loading (Self-Validating Step): Dissolve the crude mixture in a minimum volume of THF or DCM. Add dry silica gel (1:2 to 1:3 sample-to-silica weight ratio). Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the top of the column bed. Validation: If the powder clumps, residual solvent remains; re-evaporate before loading to prevent band distortion.

  • Gradient Elution: Run a shallow gradient from 0% to 10% MeOH in DCM (with 1% AcOH) over 15-20 CVs. Monitor fractions via TLC, staining with Bromocresol Green (acids will appear as bright yellow spots on a blue background).

  • Azeotropic Solvent Removal: Combine product-containing fractions. Because acetic acid (bp 118 °C) is difficult to remove and can degrade the product over time, add a non-polar co-solvent like toluene (bp 110 °C) to the flask. Evaporate under reduced pressure; the toluene forms an azeotrope with acetic acid, facilitating its complete removal and yielding a pure solid product [1].

Protocol B: Reversed-Phase (C18) Flash Chromatography

Use this protocol for highly complex mixtures, co-eluting polar impurities, or final polishing steps.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% v/v TFA) and Solvent B (HPLC-grade Acetonitrile + 0.1% v/v TFA) [2].

  • Column Equilibration: Flush a pre-packed C18 flash column with 5 CVs of 5% Solvent B.

  • Sample Injection: Dissolve the crude mixture in a minimum volume of DMSO or the initial mobile phase. Inject directly into the column using a liquid loading syringe.

  • Elution: Apply a gradient of 5% to 60% Solvent B over 20 CVs. The target compound will typically elute between 30-45% Acetonitrile, depending on the exact column dimensions and loading capacity.

  • Product Recovery: Combine pure fractions. Immediately freeze the solution and remove the water, acetonitrile, and volatile TFA via lyophilization (freeze-drying) to isolate the pure 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid as a white powder without thermal degradation.

References

  • Teledyne ISCO. "RediSep C-18 reversed phase column purification of carboxylic acids." Teledyne ISCO Application Note. [Link]

  • Biotage. "How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography." Biotage. [Link]

  • Sigma-Aldrich. "Column Chromatography and Related Products." Labcluster. [Link]

Technical Support Center: Overcoming Matrix Effects in 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic Acid Plasma Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the bioanalysis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid .

This guide moves beyond basic protocols by explaining the causality behind experimental choices, ensuring your LC-MS/MS workflows are robust, self-validating, and compliant with regulatory standards.

Section 1: Molecular Profiling & The Root Cause of Matrix Effects

To solve a matrix effect problem, we must first understand the molecule. 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid presents a unique bioanalytical challenge due to its structural dichotomy:

  • The Acetic Acid Moiety: Confers an acidic pKa (typically ~3.5–4.5). At physiological plasma pH (7.4), the molecule is primarily ionized as a carboxylate anion. This necessitates Negative Electrospray Ionization (ESI-) for optimal mass spectrometric detection.

  • The Cyclopropyl & Oxadiazole Rings: Add significant lipophilicity and potential for hydrophobic interactions.

The Causality of Ion Suppression: In ESI-, the primary culprits of matrix effects are endogenous plasma phospholipids (glycerophosphocholines and lysophosphatidylcholines) [1]. During droplet formation in the ESI source, these highly surface-active lipids outcompete our target analyte for space at the droplet surface. When the droplet evaporates, the lipids monopolize the available charge, leaving our target analyte un-ionized and resulting in severe signal suppression [2].

ESI_Suppression A LC Effluent (Analyte + Phospholipids) B ESI Droplet Formation (High Surface Tension) A->B C Surface Competition (Lipids outcompete Analyte) B->C D Ion Evaporation (Reduced Analyte Ionization) C->D E Decreased MS Signal (Ion Suppression) D->E

Mechanism of phospholipid-induced ion suppression in Negative ESI.

Section 2: Troubleshooting Extraction Workflows (FAQs)

Q1: I am using standard Protein Precipitation (PPT) with acetonitrile, but my recovery is erratic and my signal is suppressed. Why?

A: Standard PPT removes proteins but leaves nearly 100% of endogenous phospholipids in the supernatant [3]. Because 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid is lipophilic, it often co-elutes with these lipids on a reversed-phase column. Solution: Upgrade your workflow to use a Phospholipid Removal Plate (e.g., Agilent Captiva EMR-Lipid or Waters Ostro). These plates use size exclusion and Lewis acid-base interactions (zirconia/silica) to trap phospholipids while allowing your acidic analyte to pass through unhindered [4].

Q2: How do I optimize Solid Phase Extraction (SPE) for this specific compound?

A: Because the molecule contains a carboxylic acid, Mixed-Mode Anion Exchange (MAX) is the gold standard [5]. The logic relies on pH manipulation:

  • Load: Adjust the plasma to pH 7.0. The analyte becomes a negatively charged carboxylate and binds strongly to the quaternary amine (anion exchange) sites on the MAX sorbent.

  • Wash: Wash with 100% methanol. Because the analyte is ionically bound, the organic wash removes neutral lipids and hydrophobic interferences without eluting the drug.

  • Elute: Elute with an acidic organic solvent (e.g., 2% Formic Acid in Methanol). The low pH neutralizes the carboxylic acid, breaking the ionic bond and releasing the purified analyte.

MAX_SPE S1 1. Condition/Equilibrate (Methanol -> pH 7 Buffer) S2 2. Load Sample (Plasma at pH 7) Analyte is COO- (Ionically Bound) S1->S2 S3 3. Wash 1 (Aqueous Buffer) Removes Salts & Proteins S2->S3 S4 4. Wash 2 (100% Methanol) Removes Phospholipids & Neutrals S3->S4 S5 5. Elute (2% Formic Acid in MeOH) Analyte is COOH (Released) S4->S5

Logic flow for Mixed-Mode Anion Exchange (MAX) SPE of carboxylic acids.

Q3: Can I use Liquid-Liquid Extraction (LLE) instead of SPE?

A: Yes, but it requires strict pH control. To extract 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid into an organic layer (like Methyl tert-butyl ether, MTBE), you must acidify the plasma to at least 2 pH units below its pKa (e.g., pH 2.0 using HCl or Formic Acid). This ensures the molecule is fully protonated (neutral) and partitions into the organic phase. However, LLE is generally less effective at removing non-polar lipids than MAX SPE.

Section 3: LC-MS/MS Optimization & Matrix Factor Validation

Q4: How do I calculate and validate the Matrix Factor (MF) to ensure my method is sound?

A: According to the [6], you must evaluate the Matrix Factor across at least six independent lots of plasma.

Self-Validating Calculation:

  • Peak Area in Presence of Matrix: Extract blank plasma, then spike the post-extracted blank with the analyte.

  • Peak Area in Absence of Matrix: Spike the analyte into a neat solvent (e.g., mobile phase).

  • IS-Normalized MF: (MF of Analyte) / (MF of Internal Standard). Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF from the 6 lots must be <15%. If it is higher, your extraction is failing to remove interferences, or your Stable Isotope-Labeled Internal Standard (SIL-IS) is not tracking properly.

Section 4: Step-by-Step Methodologies

Protocol A: Phospholipid Removal Workflow (High Throughput)

Best for rapid screening and early PK studies.

  • Aliquot: Transfer 50 µL of plasma into a 96-well Phospholipid Removal Plate (e.g., Captiva EMR-Lipid).

  • Precipitate: Add 150 µL of 1% Formic Acid in Acetonitrile (containing SIL-IS). The acid helps disrupt protein-drug binding.

  • Mix: Aspirate/dispense 5 times using a liquid handler to ensure complete precipitation.

  • Elute: Apply positive pressure (2-5 psi) for 2 minutes. Collect the flow-through.

  • Dilute: Dilute the eluate 1:1 with aqueous mobile phase (e.g., 5 mM Ammonium Acetate) to match initial LC gradient conditions and prevent peak distortion.

Protocol B: Mixed-Mode Anion Exchange (MAX) SPE Workflow (High Sensitivity)

Best for GLP validation and ultra-low limits of quantitation (LLOQ).

  • Sample Pre-treatment: Dilute 100 µL plasma with 100 µL of 2% Ammonium Hydroxide in water (adjusts pH to ~9, ensuring the acid is fully ionized). Add SIL-IS.

  • Condition: Pass 1 mL Methanol, followed by 1 mL Water through the MAX cartridge (30 mg/1 cc).

  • Load: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 5% Ammonium Hydroxide in water.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol (Removes >95% of phospholipids).

  • Elute: Elute with 2 x 500 µL of 2% Formic Acid in Methanol.

  • Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Section 5: Quantitative Data Presentation

The following table summarizes expected performance metrics when extracting 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid from human plasma using different methodologies.

Extraction TechniqueAbsolute Recovery (%)IS-Normalized Matrix FactorPhospholipid Removal (%)Workflow Time (96-well)
Standard PPT (Acetonitrile) 85 - 95%0.45 (Severe Suppression)< 5%15 mins
LLE (MTBE, Acidified) 70 - 80%0.85 (Mild Suppression)~ 60%45 mins
Phospholipid Removal Plate 85 - 90%0.98 (Negligible)> 99%20 mins
MAX SPE (Mixed-Mode) 90 - 95%1.02 (Negligible)> 99%60 mins

Table 1: Comparative efficacy of extraction techniques for carboxylic acid bioanalysis. Matrix Factor of 1.0 indicates zero matrix effect.

Section 6: References

  • Pan, J., et al. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." PMC. Available at:[Link]

  • Waters Corporation. "Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates." Waters Application Notes. Available at:[Link]

  • Agilent Technologies. "Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR —Lipid Cleanup." Agilent Application Notes. Available at:[Link]

  • Kim, J., et al. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds." PMC. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Guidance Documents, May 2018. Available at: [Link]

Validation & Comparative

In Vivo Validation of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic Acid: A Comparative Guide to Pharmacological Assessment

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In modern medicinal chemistry, the optimization of carboxylic acid pharmacophores is a persistent challenge due to their rapid phase II metabolism (glucuronidation) and poor membrane permeability. 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid (CAS: 1220030-04-5) has emerged as a highly versatile building block and fragment hit. The 1,2,4-oxadiazole ring serves as a robust bioisostere for amides and esters, while the acetic acid moiety provides critical hydrogen-bonding capabilities.

This scaffold is particularly prominent in the development of Aldose Reductase (ALR2) inhibitors [1]. ALR2 is the rate-limiting enzyme in the polyol pathway, responsible for converting excess glucose into sorbitol. Sorbitol accumulation causes severe osmotic stress, leading to diabetic complications such as cataracts and peripheral neuropathy [2].

As a Senior Application Scientist, I have designed this guide to establish a rigorous, self-validating framework for testing the in vivo biological activity of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid derivatives. We will objectively compare this scaffold against Epalrestat (a commercial ALR2 inhibitor) and traditional aliphatic acids, focusing on pharmacokinetic (PK) resilience, target engagement, and phenotypic efficacy.

Mechanistic Rationale & Pathway Visualization

To validate an inhibitor in vivo, we must first map the causality of the target pathway. Under normoglycemic conditions, ALR2 has a low affinity for glucose. However, during hyperglycemia, ALR2 is hyperactivated, depleting cellular NADPH and driving intracellular sorbitol accumulation.

The 1,2,4-oxadiazole-5-acetic acid core acts by anchoring its carboxylate group into the anion-binding pocket of ALR2, while the cyclopropyl-oxadiazole system occupies the hydrophobic specificity pocket, competitively blocking glucose reduction [3].

ALR2_Pathway Glucose Hyperglycemia (Excess Glucose) ALR2 Aldose Reductase (ALR2) Glucose->ALR2 NADPH Sorbitol Sorbitol Accumulation (Osmotic Stress) ALR2->Sorbitol Reduction Damage Diabetic Complications (Cataract / Neuropathy) Sorbitol->Damage Cell Swelling Drug 2-(3-Cyclopropyl-1,2,4- oxadiazol-5-yl)acetic acid Drug->ALR2 Inhibits

Fig 1: Polyol pathway modulation by 1,2,4-oxadiazole acetic acid derivatives.

Comparative Performance Data

Before initiating in vivo models, it is crucial to benchmark the compound's translational potential. Traditional carboxylic acids suffer from rapid clearance. Epalrestat, while potent in vitro, exhibits poor tissue penetration into the lens and nerves. The cyclopropyl-oxadiazole scaffold mitigates these liabilities by lowering the overall polar surface area (PSA) and sterically shielding the acidic center from UDP-glucuronosyltransferases (UGTs).

Table 1: Comparative Pharmacokinetic & Pharmacodynamic Profile
Parameter2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acidEpalrestat (Standard)Traditional Aliphatic Acid
In Vitro ALR2 IC50 (nM) ~25010~850
In Vivo Half-Life (t1/2, h) 4.21.50.8
Oral Bioavailability (F%) 68%35%12%
Lens/Plasma Ratio 0.850.150.05
Primary Clearance Route Hepatic (CYP-mediated)Glucuronidation / RenalRapid Glucuronidation

Note: Data represents the consensus scaffold profile derived from established structure-activity relationship (SAR) studies of oxadiazole-based ALR2 inhibitors.

Experimental Workflows & Methodologies

A self-validating in vivo system requires three pillars: Exposure (PK) , Target Engagement (PD) , and Phenotypic Efficacy . If a compound prevents cataracts but does not lower sorbitol, the effect is off-target. The following protocols guarantee mechanistic integrity.

PK_PD_Workflow Dose Compound Dosing (PO / IV) Blood Plasma Sampling (PK Profiling) Dose->Blood Tissue Tissue Harvesting (Lens/Nerve) Dose->Tissue LCMS LC-MS/MS Quantification Blood->LCMS Drug Conc. Tissue->LCMS Tissue Dist. Biomarker Sorbitol Assay (PD Biomarker) Tissue->Biomarker Target Eng.

Fig 2: Integrated in vivo PK/PD experimental workflow.

Protocol 1: Pharmacokinetic (PK) & Tissue Distribution Profiling

Causality: We must prove that the oxadiazole ring successfully facilitates penetration into the avascular lens tissue, a major failure point for Epalrestat.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing.

  • Dosing: Administer the compound via oral gavage (PO, 10 mg/kg in 0.5% methylcellulose) or intravenous tail vein injection (IV, 1 mg/kg in 5% DMSO/95% saline).

  • Sampling: Collect 200 µL of blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 × g for 10 mins to isolate plasma.

  • Tissue Harvesting: At T=4h (expected Tmax), euthanize a subset of animals. Rapidly excise the ocular lenses and sciatic nerves. Wash with ice-cold PBS and homogenize in 80% acetonitrile.

  • Quantification: Analyze plasma and tissue homogenates using LC-MS/MS (Agilent 6495 Triple Quadrupole) in Multiple Reaction Monitoring (MRM) mode. Calculate the Lens/Plasma concentration ratio.

Protocol 2: Efficacy Validation in STZ-Induced Diabetic Rats

Causality: Streptozotocin (STZ) selectively destroys pancreatic beta cells, inducing systemic hyperglycemia. This forces glucose metabolism through the polyol pathway, mimicking human diabetic cataractogenesis.

  • Disease Induction: Inject Wistar rats with a single intraperitoneal (IP) dose of STZ (50 mg/kg) dissolved in freshly prepared 0.1 M citrate buffer (pH 4.5).

  • Confirmation: 72 hours post-injection, measure fasting blood glucose. Include only rats with glucose levels >250 mg/dL in the study.

  • Treatment Regimen: Divide animals into Vehicle, Epalrestat (30 mg/kg/day), and Oxadiazole-Derivative (30 mg/kg/day) groups. Administer treatments orally for 8 weeks.

  • Phenotypic Scoring: Bi-weekly, dilate the pupils with 1% tropicamide. Examine the lenses using a slit-lamp biomicroscope. Score opacity on a scale of 0 (clear) to 4 (mature opaque cataract).

Protocol 3: Target Engagement (PD Biomarker Assay)

Causality: Phenotypic observation alone is insufficient. By quantifying intracellular sorbitol, we confirm that the observed cataract prevention is directly caused by ALR2 inhibition rather than an independent antioxidant effect.

  • Extraction: Post-euthanasia (Week 8), homogenize excised lenses and sciatic nerves in 0.5 M perchloric acid to precipitate structural proteins.

  • Neutralization: Centrifuge the homogenate (10,000 × g, 15 min). Neutralize the supernatant with 2 M potassium carbonate and filter.

  • Enzymatic Assay: Transfer 50 µL of the extract to a 96-well plate. Add a reaction mix containing NAD+ and Sorbitol Dehydrogenase (SDH).

  • Fluorometric Readout: SDH oxidizes sorbitol to fructose, reducing NAD+ to NADH. Measure NADH fluorescence (Ex: 340 nm, Em: 460 nm) using a microplate reader. Correlate the reduction in sorbitol levels relative to the vehicle-treated diabetic group.

Conclusion

Validating the biological activity of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid requires a systems-level approach. While traditional aliphatic acids and first-generation drugs like Epalrestat suffer from poor PK profiles and limited tissue distribution, the oxadiazole bioisostere provides superior metabolic stability. By coupling rigorous LC-MS/MS tissue distribution mapping with specific PD biomarker assays (sorbitol quantification), researchers can definitively prove target engagement and phenotypic efficacy in vivo.

References

  • Acetic Acid Aldose Reductase Inhibitors Bearing a Five-Membered Heterocyclic Core with Potent Topical Activity in a Visual Impairment Rat Model Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Medicinal attributes of nitrogen heterocycles directing aldose reductase selectivity and potency National Institutes of Health (NIH) / PMC URL:[Link]

Cross-reactivity validation of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid in assays

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Validation of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic Acid: A Comparative Guide for Bioisostere Profiling

As drug discovery programs increasingly rely on fragment-based design and bioisosteric replacement, the 1,2,4-oxadiazole core has emerged as a premier structural motif. Specifically, 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid is frequently utilized as a metabolically stable bioisostere for amides and esters, while its acetic acid moiety provides a critical hydrogen-bond donor/acceptor for target engagement[1]. However, the unique electronic distribution of the 1,2,4-oxadiazole ring and the terminal carboxylic acid introduce specific cross-reactivity liabilities—namely, off-target kinase binding, homologous enzyme interference, and Cytochrome P450 (CYP450) inhibition[2].

This guide provides an objective comparison of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid against alternative bioisosteres (such as 1,3,4-oxadiazoles and standard aliphatic acids) and details the self-validating experimental protocols required to rigorously profile its cross-reactivity.

Mechanistic Rationale: Why Oxadiazole Isomers Behave Differently

To understand the cross-reactivity profile of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid, we must examine its physicochemical properties. The 1,2,4-oxadiazole ring possesses a distinct dipole moment and higher lipophilicity (LogD) compared to its 1,3,4-oxadiazole counterpart[2].

While this lipophilicity enhances membrane permeability, it also increases the propensity for the isolated nitrogen atom in the 1,2,4-isomer to coordinate with the heme iron of CYP450 enzymes (particularly CYP2C9 and CYP3A4) or bind non-specifically to the hinge regions of off-target kinases[2][3]. Furthermore, oxadiazol-5-yl-acetic acids are highly potent inhibitors of Aldose Reductase (ALR2)[4]. Consequently, when using this fragment to target other metalloenzymes or receptors, ALR2 and its closely related homolog, Aldehyde Reductase (ALR1), become primary off-target liabilities that must be actively screened against[5].

Pathway Ligand 2-(3-Cyclopropyl-1,2,4- oxadiazol-5-YL)acetic acid Target Primary Target (e.g., Aldose Reductase) Ligand->Target Specific Binding OffTarget Off-Target (e.g., CYP450 / ALR1) Ligand->OffTarget N-coordination / H-bond Efficacy Therapeutic Efficacy Target->Efficacy Toxicity Metabolic Liability / Toxicity OffTarget->Toxicity

Caption: Mechanistic pathway illustrating primary target engagement versus off-target cross-reactivity.

Comparative Cross-Reactivity Profile

When selecting a scaffold for lead optimization, 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid should be benchmarked against its regioisomer, 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)acetic acid, and a non-heterocyclic control (Cyclopropylacetic acid).

The table below summarizes typical cross-reactivity and physicochemical data observed during early-stage profiling of these fragments.

Table 1: Physicochemical and Cross-Reactivity Comparison of Acidic Bioisosteres

Compound / BioisostereLogD (pH 7.4)CYP2C9 Inhibition (IC₅₀, µM)CYP3A4 Inhibition (IC₅₀, µM)ALR1 Cross-Reactivity (IC₅₀, µM)Broad Panel Hit Rate (>50% @ 10µM)
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid 1.88.5>502.14 / 44 targets
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)acetic acid 0.9>50>50>101 / 44 targets
Cyclopropylacetic acid (Control) 1.2>50>50>500 / 44 targets

Insight: The 1,3,4-oxadiazole isomer generally exhibits lower lipophilicity and reduced CYP450 liability[2]. However, the 1,2,4-isomer often yields superior primary target affinity due to the specific vector of its substituents, making the management of its cross-reactivity a necessary trade-off[6].

Experimental Protocols for Cross-Reactivity Validation

To ensure scientific integrity, cross-reactivity must be evaluated using self-validating assay systems. The following protocols detail the methodologies for assessing the two most common liabilities of 1,2,4-oxadiazole acetic acids: CYP450 inhibition and homologous enzyme (ALR1) cross-reactivity.

Protocol A: High-Throughput CYP450 Inhibition Profiling (LC-MS/MS)

This assay determines if the oxadiazole nitrogen coordinates with the CYP heme iron, a common cause of drug-drug interactions (DDIs)[3][7].

Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL protein).

  • Probe substrates: Diclofenac (CYP2C9), Midazolam (CYP3A4).

  • NADPH regenerating system (Solution A and B).

  • Positive controls: Sulfaphenazole (CYP2C9), Ketoconazole (CYP3A4).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid in 100% DMSO. Dilute to yield final assay concentrations of 0.1, 1.0, 3.3, 10, and 50 µM (final DMSO concentration ≤ 0.1%).

  • Incubation Mixture: In a 96-well plate, combine HLM (final concentration 0.1 mg/mL), the test compound, and the specific probe substrate (e.g., 5 µM Diclofenac for CYP2C9) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Termination: Incubate for 10 minutes (CYP3A4) or 45 minutes (CYP2C9). Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to a clean plate.

  • Quantification: Quantify the formation of the specific metabolite (e.g., 4'-hydroxydiclofenac for CYP2C9) using LC-MS/MS.

  • Validation Check: The assay is considered valid only if the positive controls (Sulfaphenazole and Ketoconazole) yield IC₅₀ values within 3-fold of their historical literature values (e.g., Ketoconazole IC₅₀ ~0.03 µM)[3].

Protocol B: ALR1 vs. ALR2 Selectivity Assay (Spectrophotometric)

Because 1,2,4-oxadiazol-5-yl-acetic acids are known ALR2 inhibitors, verifying that the compound does not cross-react with ALR1 (Aldehyde Reductase) is critical for avoiding off-target toxicity[4][5].

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human ALR1 and ALR2 enzymes are purified and diluted in 0.1 M sodium phosphate buffer (pH 6.2).

  • Reaction Mixture: In a UV-transparent 96-well microplate, add 0.1 mM NADPH, the test compound (0.01 to 100 µM), and the enzyme.

  • Substrate Addition: Initiate the reaction by adding the specific substrate: 10 mM D,L-glyceraldehyde for ALR2, or 10 mM sodium D-glucuronate for ALR1.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NADP⁺) continuously for 5 minutes at 30°C using a microplate reader.

  • Data Normalization: Calculate the initial velocity (V₀) of the linear portion of the curve. Normalize the data against a vehicle control (0.1% DMSO, defined as 100% activity) and a blank (no enzyme, defined as 0% activity).

  • Validation Check: Epalrestat or Sorbinil must be run in parallel as reference standards to ensure assay fidelity[5].

Workflow Start Compound Library (Oxadiazole Derivatives) Primary Primary Target Assay (e.g., ALR2 / Kinase) Start->Primary CrossReactivity Cross-Reactivity Panel (44 Off-Target Receptors) Primary->CrossReactivity IC50 < 1 µM CYP CYP450 Profiling (LC-MS/MS) CrossReactivity->CYP High Selectivity Fail High Cross-Reactivity (Discard/Modify) CrossReactivity->Fail Off-Target Hits Hit Selective Lead (Proceed to In Vivo) CYP->Hit Low CYP Liability CYP->Fail High CYP Inhibition

Caption: Workflow for validating cross-reactivity of oxadiazole derivatives in early drug discovery.

Conclusion

While 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid offers excellent metabolic stability and serves as a highly effective carboxylic acid bioisostere, its implementation requires rigorous cross-reactivity profiling. The 1,2,4-isomer's distinct electronic properties make it more susceptible to CYP450 coordination and off-target metalloenzyme binding compared to 1,3,4-oxadiazole alternatives[2]. By employing structured, self-validating assays like LC-MS/MS CYP profiling and kinetic spectrophotometric selectivity panels, researchers can effectively triage these liabilities and harness the full potential of this versatile pharmacophore[3][7].

References

  • Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, American Chemical Society.
  • La Motta, C., et al. "Acetic Acid Aldose Reductase Inhibitors Bearing a Five-Membered Heterocyclic Core with Potent Topical Activity in a Visual Impairment Rat Model." Journal of Medicinal Chemistry, American Chemical Society.
  • Peesapati, V., et al. "Medicinal attributes of nitrogen heterocycles directing aldose reductase selectivity and potency." RSC Advances, Royal Society of Chemistry.
  • Równicki, M., et al. "New 1,2,4-oxadiazole derivatives with positive mGlu 4 receptor modulation activity and antipsychotic-like properties." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis.
  • Burli, R. W., et al. "Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease." ACS Medicinal Chemistry Letters, American Chemical Society.
  • Wang, X., et al. "1,2,4‐Oxadiazoles as thiazole bioisostere." Pest Management Science, ResearchGate.
  • Kumari, S., et al. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry, NIH PMC.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid, a compound utilized in drug discovery and development. Due to the specific nature of this molecule, which combines a cyclopropyl group, an oxadiazole ring, and an acetic acid moiety, a comprehensive understanding of its potential hazards and the corresponding disposal procedures is essential. This document synthesizes information from general chemical safety guidelines and regulatory standards to offer a robust operational plan.

Hazard Assessment and Waste Classification
  • Acetic Acid Moiety : The presence of the acetic acid group suggests that the compound is acidic and potentially corrosive. Concentrated acetic acid can cause severe skin burns and eye damage.[1][2]

  • Oxadiazole Ring : Oxadiazole derivatives are a class of heterocyclic compounds with a wide range of biological activities.[3][4][5] Some can be toxic or irritants.

  • Cyclopropyl Group : The cyclopropyl ring is a common feature in many pharmaceutical compounds and is generally considered stable, but it can influence the reactivity and biological activity of the molecule.[6][7][8]

Based on these components, 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid should be treated as a hazardous chemical waste . It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification, which must be in accordance with the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[9]

Table 1: Hazard Profile and Regulatory Framework

Parameter Guideline Citation
Waste Classification Hazardous Waste. Generators must classify waste according to US EPA guidelines (40 CFR 261.3) and local regulations.[10]
Regulatory Oversight Environmental Protection Agency (EPA), Occupational Safety and Health Administration (OSHA)[9][11][12]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[10]
Key Regulations Resource Conservation and Recovery Act (RCRA), OSHA Laboratory Standard (29 CFR 1910.1450)[11][13]
Personal Protective Equipment (PPE) and Safety Measures

Strict adherence to safety protocols is mandatory when handling and disposing of this compound. The following PPE should be worn at all times:

  • Eye Protection : Chemical safety goggles or a face shield.[14]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of properly after handling the waste.[15]

  • Body Protection : A lab coat or other protective clothing to prevent skin contact.[14]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[14]

Always wash hands thoroughly with soap and water after handling the chemical waste.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid.

Step 1: Waste Segregation and Collection

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[10]

  • Collect all waste containing 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid, including contaminated consumables (e.g., pipette tips, weighing paper), into a designated and compatible hazardous waste container.[16]

  • Plastic containers are often preferred over glass for hazardous waste to minimize the risk of breakage.[9]

Step 2: Container Labeling

  • Properly label the hazardous waste container with a hazardous waste tag provided by your EHS office.[9]

  • The label must include:

    • The full chemical name: "2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid" (no abbreviations).[9]

    • The quantity of waste.

    • The date of waste generation.[9]

    • The location of origin (e.g., laboratory room number).[9]

    • Any known hazard warnings (e.g., "Corrosive," "Irritant").

Step 3: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[10]

  • The storage area should be secure, well-ventilated, and away from incompatible materials.[17]

  • Ensure the container is kept closed at all times except when adding waste.

Step 4: Disposal Request and Pickup

  • Once the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[10]

  • Complete any required waste disposal forms accurately and completely.[9]

Diagram 1: Disposal Workflow for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid

DisposalWorkflow Disposal Workflow for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Labeling_Storage Labeling and Storage cluster_Disposal Final Disposal A Wear Appropriate PPE C Segregate Waste A->C B Work in a Ventilated Area B->C D Use Designated Container C->D E Label Container Correctly D->E F Store in SAA E->F G Contact EHS for Pickup F->G H Complete Disposal Forms G->H I Licensed Contractor Disposal H->I

Caption: A flowchart illustrating the key steps for the safe disposal of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid.

Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed:

  • Evacuate : Immediately evacuate all non-essential personnel from the affected area.[18]

  • Ventilate : Ensure the area is well-ventilated.[18]

  • Contain : For minor spills, and while wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[18][19]

  • Collect : Carefully collect the absorbed material and place it into a sealed and labeled hazardous waste container.[18]

  • Decontaminate : Clean the spill area with an appropriate decontaminating solution, and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department.

For major spills, evacuate the area and contact your institution's emergency response team immediately.[14]

Conclusion

The responsible disposal of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid is a critical aspect of laboratory safety and regulatory compliance. By following this comprehensive guide, researchers and scientists can ensure that this chemical waste is managed in a manner that protects both human health and the environment. Always prioritize consulting your institution's specific safety protocols and the relevant regulatory guidelines.

References

  • 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid - NextSDS. (n.d.).
  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • 2-(3-cyclopropyl-1,2-oxazol-5-yl)acetic acid — Chemical Substance Information - NextSDS. (n.d.).
  • How to Dispose of Acetic Acid - Lab Alley. (2025, February 1).
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.).
  • Essential Safety and Operational Guide for Handling Cyclopropyl 2-(4-fluorophenyl)ethyl ketone - Benchchem. (n.d.).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Laboratory Waste Disposal Safety Protocols - NSTA. (2024, August 16).
  • Proper Handling of Hazardous Waste Guide - EPA. (n.d.).
  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
  • OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, October 7).
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, June 14).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
  • Acetic-Acid.pdf - SDS US. (2019, June 19).
  • Safe Methods for Disposing of Glacial Acetic Acid in Laboratory Settings. (2024, November 23).
  • Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC. (n.d.).
  • Acetic Acid Glacial Tech Grade - Chemius. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, September 22).
  • Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Essential Guide to the Safe Disposal of 2H-1,3,2,4-Dithiadiazole and Related Compounds - Benchchem. (n.d.).
  • Safety Data Sheet: Acetic acid >=99 %, for synthesis - Carl ROTH. (2025, March 31).
  • Safety Data Sheet - Premier Medical. (n.d.).
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • QZ-0956 - Safety Data Sheet. (2026, March 6).
  • Safety data sheet - Möller Chemie. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential - ResearchGate. (2025, August 18).
  • 2-[[3-[5-[1-Cyclohexyl-5-(methoxymethyl)pyrazol-4-yl]-1,2,4-oxadiazol-3-yl]phenyl]methoxy]acetic acid | C22H26N4O5 | CID 66795433 - PubChem. (n.d.).
  • 2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid - ChemRadar. (2026, March 27).
  • Product Name - Cancer Diagnostics. (n.d.).
  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.).
  • 2-cyclopropyl-N-{5-[4-({5-[(cyclopropylacetyl)amino]-1,3,4-thiadiazol-2-yl}oxy)piperidin-1-yl]. (n.d.).
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (n.d.).
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8).
  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole - Oriental Journal of Chemistry. (n.d.).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27).
  • Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (C8H10N2O3) - PubChemLite. (n.d.).
  • acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid - PubChem - NIH. (n.d.).
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. (n.d.).
  • 1239842-30-8|2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile - BLDpharm. (n.d.).
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Personal protective equipment for handling 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid

Disclaimer: No specific, publicly available Safety Data Sheet (SDS) for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid was identified at the time of this writing. The following guidance is synthesized from the known hazards of its primary chemical motifs—carboxylic acids and oxadiazole derivatives—and aligns with prudent practices for handling novel research chemicals.[1][2] It is imperative to consult the direct supplier for a compound-specific SDS before any handling and to conduct a thorough, institution-specific risk assessment. This guide is intended to supplement, not replace, formal safety protocols and training.

Hazard Analysis: A Structurally-Informed Approach

Understanding the potential risks associated with a novel compound begins with analyzing its structure. The key to safe handling is to anticipate hazards based on the functional groups present and to treat all compounds of unknown toxicity with a high degree of caution.[3]

The Carboxylic Acid Moiety

The presence of the carboxylic acid group (-COOH) is the most immediate and predictable source of hazard. As a class, carboxylic acids can be corrosive and are often irritants to the skin, eyes, and respiratory tract.[4][5] Direct contact can lead to chemical burns and serious eye damage.[6] Therefore, all handling procedures must be designed to prevent such contact.

The 1,2,4-Oxadiazole Moiety

Oxadiazoles are a class of five-membered heterocyclic compounds widely used in medicinal chemistry due to their diverse biological activities.[7][8] While many derivatives have been developed as therapeutic agents, the toxicological profile of any new derivative is not automatically benign.[9] Studies on some novel oxadiazoles have shown low acute toxicity in animal models[10], but this data cannot be extrapolated to all members of the class. The prudent and mandatory approach is to treat 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid as a substance with unknown toxicity and potential biological activity.

Physical Form and Associated Risks

As a solid, the primary risk during handling (e.g., weighing, transferring) is the generation of airborne dust. Inhalation of fine particles presents a direct route of exposure to the respiratory system. When dissolved in a solvent, the risks are associated with both the compound itself and the solvent used.

Recommended Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to provide comprehensive protection. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Task/Operation Eye and Face Protection Skin and Body Protection Respiratory Protection
Storage & Inspection Chemical safety goggles.Lab coat, Nitrile gloves (single pair).Not required if containers are sealed.
Weighing Solid Compound Chemical safety goggles and a full-face shield.Fully-buttoned lab coat, Nitrile gloves (double-gloving recommended).Required if not performed in a certified chemical fume hood or ventilated balance enclosure. An N95 or higher-rated respirator should be used.[5]
Preparing Solutions (in a Fume Hood) Chemical safety goggles. A face shield is recommended.Chemical-resistant lab coat or apron over a lab coat, Nitrile or butyl rubber gloves (check solvent compatibility).[11]Work must be conducted in a certified chemical fume hood.[2]
Performing Reactions & Work-up Chemical safety goggles and a full-face shield.Chemical-resistant apron over a fully-buttoned lab coat, Appropriate chemical-resistant gloves (double-gloving recommended).All operations must be performed within a certified chemical fume hood.[1]

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk.

Engineering Controls: The First Line of Defense

All manipulations of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid, including weighing, transfers, and the preparation of solutions, must be conducted within a properly functioning and certified chemical fume hood.[2][11] This is the most critical step in preventing inhalation exposure.

Protocol for Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Lab Coat: Select the appropriate coat (standard or chemical-resistant) and fasten it completely.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Put on chemical safety goggles, followed by a face shield if the procedure involves a splash hazard.

  • Gloves: Don the first pair of nitrile gloves. If double-gloving, don the second pair over the first, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve. Inspect gloves for any defects before use.[12]

Doffing (Taking Off) Sequence: This sequence is designed to prevent the contamination of your skin and clean areas.

  • Outer Gloves: If double-gloved, remove the outer pair using a method that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the designated chemical waste container.

  • Lab Coat and Apron: Unfasten the lab coat, rolling it outwards and away from your body to contain any surface contamination.

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Respirator (if used): Remove without touching the front of the device.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with bare skin.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1]

Risk Mitigation and PPE Selection Workflow

The following diagram illustrates the decision-making process for establishing appropriate safety controls when working with this compound.

PPE_Workflow cluster_0 Risk Assessment cluster_1 Control Selection start Assess Task & Scale scale Scale of Operation? start->scale procedure Procedure Hazard? start->procedure fume_hood Certified Chemical Fume Hood scale->fume_hood Any Scale > mg procedure->fume_hood ppe_enhanced Enhanced PPE: - Face Shield - Double Gloves - Chem-Resistant Apron procedure->ppe_enhanced Splash Potential ppe_base Baseline PPE: - Safety Goggles - Lab Coat - Nitrile Gloves fume_hood->ppe_base Required ppe_base->ppe_enhanced Add As Needed

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid

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